Product packaging for 1-Amino-3-(azepan-1-yl)propan-2-ol(Cat. No.:CAS No. 953743-40-3)

1-Amino-3-(azepan-1-yl)propan-2-ol

Cat. No.: B1284787
CAS No.: 953743-40-3
M. Wt: 172.27 g/mol
InChI Key: UFQOSDAWMDMNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Amino-3-(azepan-1-yl)propan-2-ol (CAS 953743-40-3) is an organic compound with the molecular formula C9H20N2O and a molecular weight of 172.272 g/mol . This amino alcohol features both hydrogen bond donor and acceptor sites, with an estimated density of 1.01 g/cm³ and water solubility exceeding 44,000 mg/L, suggesting good solubility in aqueous environments . The compound contains an azepane (hexamethyleneimine) ring, a feature found in various pharmacologically active molecules. As a bifunctional molecule possessing both amino and hydroxyl groups, it serves as a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for the development of novel chemical entities and can function as a linker or spacer in the synthesis of potential protease inhibitors, receptor ligands, and other biologically relevant molecules. Researchers utilize this compound strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O B1284787 1-Amino-3-(azepan-1-yl)propan-2-ol CAS No. 953743-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(azepan-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-7-9(12)8-11-5-3-1-2-4-6-11/h9,12H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQOSDAWMDMNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588479
Record name 1-Amino-3-(azepan-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953743-40-3
Record name 1-Amino-3-(azepan-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and efficient synthesis pathway for 1-Amino-3-(azepan-1-yl)propan-2-ol, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations and offers a clear, two-step approach amenable to laboratory-scale synthesis. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the nucleophilic ring-opening of epichlorohydrin with azepane. This reaction proceeds readily at room temperature and results in the formation of the key intermediate, 1-(azepan-1-yl)-3-chloropropan-2-ol.

The second step is the amination of the chlorohydrin intermediate. This is accomplished by reacting 1-(azepan-1-yl)-3-chloropropan-2-ol with an excess of ammonia. The use of excess ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. This substitution reaction yields the final target molecule, this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantsProductSolventReaction TimeTemperatureYield (%)
1Azepane, Epichlorohydrin1-(Azepan-1-yl)-3-chloropropan-2-olMethanol24 hoursRoom Temp.~85-95
21-(Azepan-1-yl)-3-chloropropan-2-ol, Ammonia (excess)This compoundEthanol48 hours80 °C~60-70

Experimental Protocols

Step 1: Synthesis of 1-(Azepan-1-yl)-3-chloropropan-2-ol

This protocol is adapted from analogous syntheses involving the reaction of cyclic amines with epichlorohydrin[1].

Materials:

  • Azepane

  • Epichlorohydrin

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath (optional, for controlling initial exotherm)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve azepane (1.0 equivalent) in methanol.

  • Cool the solution in an ice bath (optional, but recommended for larger scale reactions to control any initial exotherm).

  • Slowly add epichlorohydrin (1.1 equivalents) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude product, 1-(azepan-1-yl)-3-chloropropan-2-ol, is a viscous oil and can be used in the next step without further purification. For analytical purposes, purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the general principles of aminating alkyl halides with ammonia[2][3].

Materials:

  • 1-(Azepan-1-yl)-3-chloropropan-2-ol

  • Ethanolic ammonia solution (excess, e.g., 7N solution)

  • Pressure vessel or sealed tube

  • Heating mantle or oil bath

  • Rotary evaporator

  • Extraction funnel

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Place the crude 1-(azepan-1-yl)-3-chloropropan-2-ol (1.0 equivalent) in a pressure vessel or a heavy-walled sealed tube.

  • Add a significant excess of ethanolic ammonia solution (e.g., 10-20 equivalents of ammonia).

  • Seal the vessel securely and heat the reaction mixture to 80 °C for 48 hours.

  • After cooling the reaction vessel to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.

  • Dissolve the residue in water and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and the logical relationship between the reactants and products.

Synthesis_Pathway cluster_step1 Step 1: Formation of Chlorohydrin Intermediate cluster_step2 Step 2: Amination Azepane Azepane Intermediate 1-(Azepan-1-yl)-3-chloropropan-2-ol Azepane->Intermediate + Epichlorohydrin Methanol, RT, 24h Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Final_Product This compound Intermediate->Final_Product + Ammonia (excess) Ethanol, 80°C, 48h Ammonia Ammonia (excess) Ammonia->Final_Product

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1 cluster_step2 Step 2 A Mix Azepane and Epichlorohydrin in Methanol B Stir at Room Temperature (24h) A->B C Solvent Evaporation B->C D React Intermediate with excess Ammonia in Ethanol C->D Crude Intermediate E Heat in Sealed Vessel (80°C, 48h) D->E F Work-up and Purification E->F G This compound F->G Final Product

Caption: Experimental workflow for the synthesis.

References

Spectroscopic Profile of 1-Amino-3-(azepan-1-yl)propan-2-ol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive analysis of the spectroscopic data for 1-Amino-3-(azepan-1-yl)propan-2-ol. Extensive searches of scientific literature and chemical databases did not yield publicly available experimental NMR, IR, or MS spectra for this specific compound. The data presented herein is based on the analysis of its chemical structure and comparison with known spectroscopic data of structurally similar compounds.

Introduction

This compound is a bifunctional molecule containing a primary amine, a secondary alcohol, and a tertiary amine integrated into an azepane ring. This combination of functional groups suggests its potential utility as a building block in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed predictive overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the propanol backbone and the azepane ring. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H on C2 (CH-OH)3.6 - 3.8MultipletShift is dependent on solvent and concentration.
H on C1 (-CH₂-NH₂)2.7 - 2.9Multiplet
H on C3 (-CH₂-Azepane)2.5 - 2.7Multiplet
H on Azepane (α to N)2.4 - 2.6MultipletMethylene protons adjacent to the ring nitrogen.
H on Azepane (β, γ to N)1.4 - 1.7MultipletOverlapping signals from the remaining methylene groups in the azepane ring.
OHVariable (Broad singlet)Broad SingletChemical shift is highly dependent on solvent, concentration, and temperature. Can be exchanged with D₂O.
NH₂Variable (Broad singlet)Broad SingletChemical shift is variable and protons can be exchanged with D₂O.

2.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2 (CH-OH)65 - 70Carbon bearing the hydroxyl group.
C1 (-CH₂-NH₂)45 - 50
C3 (-CH₂-Azepane)60 - 65
Azepane C (α to N)55 - 60Methylene carbons adjacent to the ring nitrogen.
Azepane C (β to N)27 - 32
Azepane C (γ to N)25 - 30
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Alcohol)3200 - 3600Strong, BroadBroadness due to hydrogen bonding.
N-H Stretch (Primary Amine)3300 - 3500Medium (two bands)Symmetric and asymmetric stretching of the NH₂ group.
C-H Stretch (Aliphatic)2850 - 2960StrongFrom the CH₂ and CH groups.
N-H Bend (Primary Amine)1590 - 1650Medium
C-O Stretch (Secondary Alcohol)1050 - 1150Strong
C-N Stretch (Amine)1020 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Predicted Value Notes
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Predicted (M+H)⁺ 173.16For Electrospray Ionization (ESI-MS).
Key Fragmentation Pathways
α-cleavage at the hydroxyl groupLoss of the aminomethyl group or the azepanylmethyl group.
α-cleavage at the aminesFragmentation of the azepane ring or cleavage adjacent to the primary amine.
DehydrationLoss of a water molecule (H₂O) from the molecular ion.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

  • NMR Spectroscopy: A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 300 MHz or higher field NMR spectrometer. For the identification of OH and NH₂ protons, a D₂O exchange experiment can be performed.

  • IR Spectroscopy: An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer by placing a small amount of the neat sample directly on the ATR crystal. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr).

  • Mass Spectrometry: For a non-volatile compound like this, Electrospray Ionization (ESI) would be a suitable method. The sample would be dissolved in an appropriate solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Data_Analysis Data Analysis and Comparison to Predictions IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

General workflow for spectroscopic analysis.

Physical and chemical properties of 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel amino alcohol, 1-Amino-3-(azepan-1-yl)propan-2-ol. Due to the limited availability of experimental data for this specific compound, this document synthesizes predicted data, information on analogous compounds, and general characteristics of 1,3-amino alcohols. The guide is intended to serve as a foundational resource for researchers in drug discovery and chemical synthesis, offering insights into its potential characteristics and methodologies for its synthesis and analysis.

Introduction

This compound belongs to the class of 1,3-amino alcohols, a group of compounds that are of significant interest in medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group on a flexible propanol backbone, combined with a seven-membered azepane ring, suggests a molecule with potential for diverse chemical interactions and biological activities. Amino alcohols are known to be crucial intermediates in the synthesis of bioactive molecules and have been studied for a range of therapeutic applications. This guide aims to consolidate the available and predicted information on this specific molecule to facilitate further research and development.

Physical and Chemical Properties

Quantitative data for this compound is primarily based on predictive models. The following tables summarize these predicted properties. It is crucial to note that these values should be confirmed through experimental validation.

Table 1: Predicted Physical Properties

PropertyValueSource
Molecular Formula C9H20N2O(Calculated)
Molecular Weight 172.27 g/mol (Calculated)
Boiling Point 284.45 °CEPA T.E.S.T.[1]
Density 1.01 g/cm³EPA T.E.S.T.[1]
Flash Point 118.4 °CEPA T.E.S.T.[1]

Table 2: Predicted Spectral Data

Spectroscopy Predicted Key Features
1H NMR Signals corresponding to protons on the azepane ring, the propanol backbone (including a methine proton adjacent to the hydroxyl group), and the aminomethyl group. The chemical shifts and coupling patterns would be indicative of the specific connectivity.
13C NMR Resonances for the nine distinct carbon atoms in the molecule, including carbons of the azepane ring, the three carbons of the propanol chain, with the carbon bearing the hydroxyl group expected to be in the 60-70 ppm range.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3300-3500 cm⁻¹), N-H stretching (primary amine, ~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 172. Fragmentation patterns would likely involve cleavage of the C-C bonds in the propanol chain and loss of small neutral molecules.

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a general and plausible synthetic route can be derived from established methods for the synthesis of 1,3-amino alcohols. A common approach involves the reaction of an epoxide with an amine.

General Protocol for the Synthesis of this compound

This protocol describes a two-step synthesis starting from epichlorohydrin and azepane, followed by amination.

Step 1: Synthesis of 1-(azepan-1-yl)-3-chloropropan-2-ol

  • Reaction Setup: To a solution of azepane (1.0 eq) in a suitable solvent such as methanol or acetonitrile, epichlorohydrin (1.1 eq) is added dropwise at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 1-(azepan-1-yl)-3-chloropropan-2-ol.

Step 2: Synthesis of this compound

  • Reaction Setup: The intermediate from Step 1 is dissolved in a solution of aqueous ammonia (a large excess).

  • Reaction Conditions: The reaction is heated in a sealed vessel at a temperature ranging from 60 to 100 °C for 24-48 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by distillation under reduced pressure or by column chromatography to afford the final product, this compound.

Characterization:

The final product should be characterized by standard analytical techniques:

  • NMR Spectroscopy (1H and 13C): To confirm the molecular structure and purity.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: To identify the functional groups present.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1,3-amino alcohols, a class to which this compound belongs. This highlights the key transformations from starting materials to the final product.

SynthesisWorkflow Start Starting Materials (e.g., Epoxide, Amine) Reaction1 Step 1: Nucleophilic Ring Opening Start->Reaction1 Intermediate Intermediate Product (e.g., Halohydrin or Amino Alcohol Precursor) Reaction1->Intermediate Reaction2 Step 2: Further Functionalization (e.g., Amination, Reduction) Intermediate->Reaction2 Product Final Product (1,3-Amino Alcohol) Reaction2->Product Purification Purification (e.g., Chromatography, Distillation) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

General Synthetic Workflow for 1,3-Amino Alcohols

Potential Applications and Future Research

While no specific biological activity has been reported for this compound, its structural features suggest potential areas for investigation. The propanolamine scaffold is present in many beta-blockers, which are used to manage cardiovascular diseases. The azepane moiety can influence the lipophilicity and conformational flexibility of the molecule, potentially modulating its interaction with biological targets.

Future research should focus on:

  • Experimental Validation: Synthesizing and experimentally determining the physical, chemical, and spectral properties of the compound.

  • Pharmacological Screening: Evaluating the biological activity of the molecule in a variety of assays, particularly those related to cardiovascular and central nervous system targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications affect its activity.

The following diagram illustrates the logical relationship in exploring the potential of a novel compound like this compound.

LogicalRelationship Compound This compound Synthesis Chemical Synthesis Compound->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening Purification->Screening SAR Structure-Activity Relationship Studies Screening->SAR Lead Lead Compound Identification Screening->Lead SAR->Lead Development Further Drug Development Lead->Development

References

An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 1-Amino-3-(azepan-1-yl)propan-2-ol. This document serves as a valuable resource for researchers and scientists involved in the characterization of novel chemical entities within drug development and related fields.

Introduction

This compound is a vicinal amino alcohol containing a primary amine, a secondary alcohol, and a tertiary amine incorporated into an azepane ring. The precise determination of its chemical structure is fundamental for understanding its chemical properties, biological activity, and for ensuring its purity and stability in pharmaceutical formulations. This guide will detail the integrated analytical approach for its complete structural characterization.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These values are estimated based on its chemical structure and can be confirmed through experimental analysis.

PropertyPredicted Value
Molecular FormulaC₁₀H₂₂N₂O
Molecular Weight186.29 g/mol
pKa (most basic)~10.5 (Primary Amine)
pKa (less basic)~9.0 (Azepane Nitrogen)
LogP~1.5
Boiling PointNot available
Melting PointNot available

Experimental Protocols for Structure Elucidation

A multi-technique approach is essential for the unambiguous structure determination of this compound. The following experimental protocols outline the key analytical methods to be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • Employ Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular fragments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the protonated molecular ion [M+H]⁺.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

    • Induce fragmentation of the molecular ion using tandem mass spectrometry (MS/MS) to obtain structural information from the resulting fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after solvent evaporation.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment and ratio it against the sample spectrum to obtain the absorbance or transmittance spectrum.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.90m1HCH-OH (Propanol C2)
~2.80dd1HCH₂-NH₂ (Propanol C1)
~2.65dd1HCH₂-NH₂ (Propanol C1)
~2.60m4HCH₂-N-CH₂ (Azepane C2, C7)
~2.50dd1HCH₂-Azepane (Propanol C3)
~2.35dd1HCH₂-Azepane (Propanol C3)
~1.60m8HCH₂ (Azepane C3, C4, C5, C6)
~2.0-3.0 (broad)s3HNH₂ and OH
¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm)DEPT-135Assignment
~68.0CHCH-OH (Propanol C2)
~60.0CH₂CH₂-Azepane (Propanol C3)
~55.0CH₂CH₂-N-CH₂ (Azepane C2, C7)
~45.0CH₂CH₂-NH₂ (Propanol C1)
~28.0CH₂CH₂ (Azepane C3, C6)
~27.0CH₂CH₂ (Azepane C4, C5)
Mass Spectrometry Data (Predicted, ESI-HRMS)
m/zIon FormulaAssignment
187.1808[C₁₀H₂₃N₂O]⁺[M+H]⁺
170.1546[C₁₀H₂₀N₂]⁺[M+H-H₂O]⁺
143.1492[C₈H₁₉N₂]⁺[M+H-C₂H₄O]⁺
98.1121[C₆H₁₂N]⁺Azepanylmethyl cation
IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H and N-H stretching
2920, 2850StrongC-H stretching (aliphatic)
1590MediumN-H bending (scissoring)
1450MediumC-H bending
1100StrongC-O stretching (secondary alcohol)
1050StrongC-N stretching

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_structure_confirmation Structure Confirmation synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms nmr NMR Spectroscopy synthesis->nmr ir IR Spectroscopy synthesis->ir ms_data Molecular Weight & Formula ms->ms_data nmr_data Connectivity & Skeleton nmr->nmr_data ir_data Functional Groups ir->ir_data structure Proposed Structure of This compound ms_data->structure nmr_data->structure ir_data->structure

Caption: Workflow for Structure Elucidation.

HMBC Key Correlations

This diagram highlights the key HMBC correlations that are crucial for confirming the connectivity of the molecular fragments.

hmbc_correlations cluster_structure Molecular Structure cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) struct H₂N(1)─CH₂(C1)─CH(OH)(C2)─CH₂(C3)─N(Azepane) H1 H on C1 C2 C2 H1->C2 H2 H on C2 C1 C1 H2->C1 C3 C3 H2->C3 H3 H on C3 H3->C2 C_azepane Azepane Carbons H3->C_azepane

Caption: Key HMBC Correlations for Connectivity.

Conclusion

The structural elucidation of this compound requires a systematic and integrated analytical approach. By combining the data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a complete and unambiguous assignment of its chemical structure can be achieved. The experimental protocols and expected data presented in this guide provide a robust framework for the characterization of this and similar novel amino alcohol compounds, which is a critical step in the drug discovery and development process.

An In-depth Technical Guide on the Solubility and Stability of 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the chemical compound 1-Amino-3-(azepan-1-yl)propan-2-ol. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and outlining robust experimental protocols for its analysis.

Core Compound Information

ParameterValueReference
Chemical Name This compound-
CAS Number 953743-40-3-
Molecular Formula C₉H₂₀N₂O-
Molecular Weight 172.27 g/mol -

Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Based on available data, the aqueous solubility of this compound has been determined.

SolventSolubility (mg/L)Method
Water44412.3Estimated via EPA T.E.S.T.

Note: The provided water solubility value is an estimation from the EPA's Toxicity Estimation Software Tool (T.E.S.T.). For drug development purposes, experimental verification is crucial.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To experimentally determine the aqueous solubility of this compound at a specified temperature (e.g., 25°C and 37°C).

Materials:

  • This compound

  • Distilled or deionized water

  • pH meter

  • Analytical balance

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed container. The goal is to have undissolved solid present at equilibrium.

  • Equilibration: Place the container in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C). Shake the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop and validate a suitable HPLC method for the quantification of the compound.

    • Analyze the filtered supernatant using the validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Stability Profile

Understanding the stability of a pharmaceutical compound is mandated by regulatory agencies and is fundamental to ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat in an oven (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A gradient elution with a C18 column is often a good starting point.

    • Analyze the stressed samples using the validated HPLC-PDA/MS method. The PDA detector will provide information on the peak purity, while the MS detector will aid in the identification of degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and, if possible, characterize the major degradation products using their retention times, UV spectra, and mass-to-charge ratios.

    • Propose potential degradation pathways based on the identified products.

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) start->base Expose to oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation Expose to thermal Thermal Degradation (Solid & Solution, 80°C) start->thermal Expose to photo Photolytic Degradation (ICH Q1B) start->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-PDA/MS Analysis sampling->hplc degradation_calc Calculate % Degradation hplc->degradation_calc product_id Identify Degradation Products hplc->product_id pathway Propose Degradation Pathways product_id->pathway

Caption: A logical workflow for conducting forced degradation studies.

Potential Degradation Pathways of Amino Alcohols

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) Parent This compound Oxidized_N N-Oxide Parent->Oxidized_N H₂O₂ Oxidized_C Deamination/Carbonyl Formation Parent->Oxidized_C H₂O₂ Cleavage Potential C-N or C-O Cleavage Parent->Cleavage Acid/Base

Caption: Potential degradation pathways for amino alcohols.

In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive research for "1-Amino-3-(azepan-1-yl)propan-2-ol" (CAS Number: 953743-40-3) did not yield specific information regarding its detailed discovery, history, established experimental protocols, quantitative data, or specific biological signaling pathways. The compound is listed by chemical suppliers, but scholarly articles and patents containing the required in-depth technical information are not publicly available at this time.

Therefore, this guide will provide a plausible, hypothetical synthesis protocol based on established chemical principles for the formation of similar 1-amino-2-propanol derivatives bearing a cyclic amine. The experimental details are derived from general methodologies in organic synthesis and should be considered a starting point for further research and development.

Hypothetical Synthesis of this compound

A common and effective method for the synthesis of 1,2-aminoalcohols is the aminolysis of epoxides. In this proposed pathway, the synthesis of this compound would begin with the reaction of epichlorohydrin with azepane (also known as hexamethyleneimine), followed by the introduction of the amino group.

Step 1: Synthesis of 1-(oxiran-2-ylmethyl)azepane

The first step involves the nucleophilic attack of azepane on the epoxide ring of epichlorohydrin. This reaction is typically carried out in a suitable solvent and may be catalyzed by a mild base.

Step 2: Ring-opening with a protected amine source

The resulting epoxide, 1-(oxiran-2-ylmethyl)azepane, can then be opened by a nucleophilic amine source. To avoid side reactions, a protected form of ammonia, such as benzylamine or an azide salt (followed by reduction), is often used. The reaction with benzylamine is outlined here.

Step 3: Deprotection to yield this compound

The final step is the removal of the protecting group from the nitrogen atom. In the case of a benzyl protecting group, this is commonly achieved through catalytic hydrogenation.

Experimental Workflow

The logical workflow for the proposed synthesis is illustrated below.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination cluster_2 Step 3: Deprotection A Epichlorohydrin C 1-(Oxiran-2-ylmethyl)azepane A->C B Azepane B->C E 1-(Benzylamino)-3-(azepan-1-yl)propan-2-ol C->E D Benzylamine D->E G This compound E->G F H2, Pd/C F->G

Caption: Hypothetical three-step synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Materials and Equipment:

  • Epichlorohydrin

  • Azepane

  • Benzylamine

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Round-bottom flasks

  • Magnetic stirrer

  • Reflux condenser

  • Hydrogenation apparatus

  • Rotary evaporator

  • Standard glassware for workup and purification (separatory funnel, chromatography column)

Procedure:

Step 1: Synthesis of 1-(oxiran-2-ylmethyl)azepane

  • To a solution of azepane (1.0 eq) in a suitable solvent like methanol, cooled in an ice bath, add epichlorohydrin (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(oxiran-2-ylmethyl)azepane.

Step 2: Synthesis of 1-(Benzylamino)-3-(azepan-1-yl)propan-2-ol

  • Dissolve 1-(oxiran-2-ylmethyl)azepane (1.0 eq) in a protic solvent such as ethanol.

  • Add benzylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve the purified 1-(benzylamino)-3-(azepan-1-yl)propan-2-ol (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H2 gas, typically at 1-3 atm pressure) at room temperature.

  • Monitor the reaction until the starting material is consumed (TLC).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Data Presentation

As no experimental data for the synthesis or biological evaluation of this compound has been found in the public domain, a table of quantitative data cannot be provided. For the hypothetical synthesis described, key quantitative data to be collected would include:

  • Table 1: Hypothetical Experimental Data

    Step Product Starting Material (mass) Reagent (mass/volume) Yield (%) Purity (%)
    1 1-(Oxiran-2-ylmethyl)azepane Epichlorohydrin Azepane - -
    2 1-(Benzylamino)-3-(azepan-1-yl)propan-2-ol 1-(Oxiran-2-ylmethyl)azepane Benzylamine - -

    | 3 | this compound | 1-(Benzylamino)-3-(azepan-1-yl)propan-2-ol | H2, Pd/C | - | - |

Signaling Pathways and Biological Activity

Currently, there is no published information on the biological activity or the signaling pathways modulated by this compound. Therefore, no signaling pathway diagrams can be provided. Researchers interested in this molecule would need to conduct initial biological screenings to determine its potential therapeutic applications.

Conclusion

While a detailed historical and technical guide for this compound cannot be constructed from the available literature, this document provides a scientifically plausible route for its synthesis. The provided hypothetical protocol and workflow diagram offer a solid foundation for researchers and drug development professionals to begin their investigation into this novel chemical entity. Further experimental work is required to establish a definitive synthesis protocol, characterize the compound, and explore its biological properties.

Potential Pharmacological Activities of 1-Amino-3-(azepan-1-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-(azepan-1-yl)propan-2-ol is a synthetic organic compound featuring a beta-amino alcohol backbone and a seven-membered azepane ring. While specific pharmacological data for this exact molecule is not extensively available in public literature, its structural motifs are well-recognized pharmacophores present in a variety of biologically active compounds. This technical guide consolidates information on the potential pharmacological activities of this compound by examining the known properties of its core components: the azepane moiety and the beta-amino alcohol framework. This document outlines potential therapeutic areas, presents illustrative quantitative data from structurally related compounds, details relevant experimental protocols for in vitro evaluation, and provides visual representations of key signaling pathways and experimental workflows.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. The compound this compound represents an interesting scaffold for drug discovery due to the convergence of two key structural features. The azepane ring, a saturated seven-membered heterocycle, is a component of several FDA-approved drugs and is known to contribute to a range of pharmacological effects.[1] The beta-amino alcohol moiety is a classic pharmacophore, most notably found in the class of beta-adrenergic receptor blockers (beta-blockers), but also in compounds with other biological activities. This guide aims to provide a comprehensive overview of the putative pharmacological landscape for this molecule, thereby offering a roadmap for future research and development.

Potential Pharmacological Activities

Based on the activities of structurally analogous compounds, this compound is hypothesized to possess potential activity in the following areas:

  • Cardiovascular Effects (Beta-Adrenergic Blockade): The 1-amino-propan-2-ol core is the archetypal structure for beta-blockers. These drugs antagonize beta-adrenergic receptors, leading to reduced heart rate, blood pressure, and cardiac contractility.[2]

  • Neurological Effects (Monoamine Transporter Inhibition): Certain azepane derivatives have been shown to inhibit the reuptake of monoamine neurotransmitters such as norepinephrine and dopamine. This mechanism is central to the action of many antidepressant and psychostimulant drugs.

  • Antimicrobial Activity: Azepane-containing compounds have demonstrated activity against a range of bacterial and fungal pathogens.[1] Some synthetic 1,3-diamino-propan-2-ol derivatives have also shown antibacterial properties.

Data Presentation: Illustrative Quantitative Data of Analogous Compounds

Table 1: Beta-Adrenergic Receptor Binding Affinity of Beta-Amino Alcohol Analogs

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Propranolol (Reference)β11.1
β20.8
Atenolol (Reference)β1130
β22500
Hypothetical Azepane Analogβ150-200
β2100-500

Data for reference compounds are well-established. Data for the hypothetical azepane analog is an educated estimation based on structure-activity relationships of known beta-blockers and is for illustrative purposes only.

Table 2: Monoamine Transporter Inhibition of an N-Benzylated Bicyclic Azepane Analog

TransporterInhibition (IC50, nM)
Norepinephrine Transporter (NET)< 100
Dopamine Transporter (DAT)< 100
Serotonin Transporter (SERT)> 1000

Data is for a representative N-benzylated bicyclic azepane and is intended to illustrate potential activity.

Table 3: Minimum Inhibitory Concentrations (MIC) of Azepine and 1,3-bis(aryloxy)propan-2-amine Derivatives

CompoundOrganismMIC (µg/mL)
Azepine Derivative 8E. coli39-78
P. aeruginosa39-78
S. aureus39-78
1,3-bis(aryloxy)propan-2-amine CPD20S. aureus2.5
S. pyogenes2.5
1,3-bis(aryloxy)propan-2-amine CPD22S. aureus5
S. pyogenes2.5

Data from representative azepine and 1,3-bis(aryloxy)propan-2-amine derivatives to illustrate potential antimicrobial potency.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential pharmacological activities of this compound.

Synthesis of this compound

A potential synthetic route for this compound can be adapted from established methods for preparing similar beta-amino alcohols. A plausible two-step synthesis is outlined below:

Step 1: Synthesis of 1-(Azepan-1-yl)-3-chloropropan-2-ol

  • To a solution of azepane (1.1 equivalents) in a suitable solvent such as methanol or ethanol at 0°C, add epichlorohydrin (1.0 equivalent) dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 1-(azepan-1-yl)-3-chloropropan-2-ol.

Step 2: Amination of 1-(Azepan-1-yl)-3-chloropropan-2-ol

  • Dissolve the 1-(azepan-1-yl)-3-chloropropan-2-ol from Step 1 in an excess of aqueous or alcoholic ammonia solution.

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 80°C to 120°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ammonia and solvent under reduced pressure.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain this compound.

In Vitro Pharmacological Assays
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human β1 or β2 adrenergic receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or another suitable radiolabeled antagonist.

  • Procedure:

    • In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human dopamine transporter (DAT) or norepinephrine transporter (NET).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (KRH).

  • Radiolabeled Substrate: [³H]-Dopamine for DAT or [³H]-Norepinephrine for NET.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor for 10-20 minutes at room temperature.

    • Add the radiolabeled substrate and incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by aspirating the medium and rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

  • Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the microorganism and add it to each well.

    • Include positive (microorganism without compound) and negative (medium only) controls.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]

Visualization of Signaling Pathways and Workflows

Beta-Adrenergic Receptor Signaling Pathway

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Activates Antagonist Antagonist (e.g., this compound) Antagonist->Beta_Receptor Blocks G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling cascade.

Monoamine Transporter Reuptake Mechanism

Monoamine_Transporter cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_membrane Presynaptic Membrane cluster_presynaptic_neuron Presynaptic Neuron Monoamine Monoamine (e.g., Dopamine) Transporter Monoamine Transporter (DAT/NET) Monoamine->Transporter Binds Reuptake Reuptake Transporter->Reuptake Translocates Inhibitor Inhibitor (e.g., this compound) Inhibitor->Transporter Blocks

Caption: Monoamine transporter reuptake mechanism.

Experimental Workflow for In Vitro Screening

In_Vitro_Screening_Workflow cluster_assays Primary In Vitro Assays cluster_results Data Analysis Compound This compound Beta_Assay β-Adrenergic Receptor Binding Assay Compound->Beta_Assay MAT_Assay Monoamine Transporter Uptake Assay Compound->MAT_Assay Antimicrobial_Assay Antimicrobial Susceptibility Assay Compound->Antimicrobial_Assay Ki_Value Determine Ki (Binding Affinity) Beta_Assay->Ki_Value IC50_Value Determine IC50 (Inhibitory Potency) MAT_Assay->IC50_Value MIC_Value Determine MIC (Antimicrobial Activity) Antimicrobial_Assay->MIC_Value

Caption: In vitro screening workflow.

Conclusion

This compound is a molecule of significant interest for pharmacological investigation due to its hybrid structure. The presence of the beta-amino alcohol core strongly suggests a potential for beta-adrenergic blockade, warranting thorough investigation for cardiovascular applications. Furthermore, the incorporation of the azepane ring opens up possibilities for neurological and antimicrobial activities. The experimental protocols and conceptual frameworks provided in this guide offer a structured approach for the systematic evaluation of this compound. Further research, including synthesis, in vitro screening, and subsequent in vivo studies, is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

In Vitro Screening of 1-Amino-3-(azepan-1-yl)propan-2-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of 1-Amino-3-(azepan-1-yl)propan-2-ol derivatives. Azepane-containing compounds have garnered significant interest in medicinal chemistry due to their structural diversity and wide range of pharmacological activities, including anti-cancer, antimicrobial, and anti-Alzheimer's disease properties.[1][2] This document details the experimental methodologies for evaluating the biological activity of these derivatives and presents key quantitative data to facilitate comparative analysis.

Introduction to this compound Derivatives

The this compound scaffold represents a class of β-amino alcohols. The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prevalent motif in many FDA-approved drugs and biologically active compounds.[1][3] The structural versatility of this scaffold allows for the synthesis of diverse derivatives with a range of therapeutic potentials. In vitro screening is a critical first step in the drug discovery process to identify promising lead compounds for further development.

Data Presentation: In Vitro Biological Activities

The following tables summarize the quantitative data from in vitro screening of various amino alcohol derivatives, including those with structural similarities to the core topic, to provide a comparative landscape of their biological activities.

Table 1: Cytotoxic Activity of β-Amino Alcohol Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Hydrazone 1dPC-3MTT Assay9.38[4]
Oxadiazole 2lMDA-MB-231MTT Assay22.73[4]
Compound 3SH-SY5YMTT Assay13.01 ± 0.87 (72h)[5]
Phenylpiperazine 8pC. neoformansBroth Microdilution>32 µg/mL (>95% inhibition)[6]
Phenylpiperazine 8sC. albicansBroth Microdilution>32 µg/mL (65% inhibition)[6]
Phenylpiperazine 8sC. neoformansBroth Microdilution>32 µg/mL (97% inhibition)[6]

Table 2: Antimalarial Activity of Arylamino Propanol Derivatives

CompoundP. falciparum StrainIC50 (µM)Reference
Compound 22D6≤ 0.19[7]
Compound 22FCR-3≤ 0.40[7]
Compound 22C235≤ 0.28[7]
Compound 23D6≤ 0.19[7]
Compound 23FCR-3≤ 0.40[7]
Compound 23C235≤ 0.28[7]

Table 3: Enzyme and Transporter Inhibitory Activity

CompoundTargetIC50Reference
(2R,3S)-isomerNorepinephrine Transporter28 nM[8]
Compound 39Glycine Transporter 1 (GlyT1)37 nM[9]
Compound 7T. cruzi CYP5140 nM[10]
Antifungal DerivativeCandida albicans0.0075 µg/mL (MIC)[11]
Antifungal DerivativeCandida krusei0.0075 µg/mL (MIC)[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro screening results. The following sections outline the key experimental protocols employed in the assessment of this compound derivatives and related compounds.

A common method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Human cancer cell lines (e.g., A-549, MDA-MB-231, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).[5]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours).

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Compound Incubation cluster_assay MTT Reaction & Measurement cluster_analysis Data Interpretation A Culture Cancer Cell Lines B Seed Cells into 96-well Plates A->B D Treat Cells with Compounds for 48-72h B->D C Prepare Serial Dilutions of Test Compounds C->D E Add MTT Reagent D->E F Incubate for Formazan Crystal Formation E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability H->I J Determine IC50 Values I->J

Caption: Workflow of the MTT assay for in vitro cytotoxicity screening.

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]

Protocol: Broth Microdilution for Antifungal Susceptibility

  • Inoculum Preparation: Fungal strains (e.g., Candida albicans, Cryptococcus neoformans) are cultured on appropriate agar plates. A standardized inoculum is prepared in a suitable broth (e.g., RPMI-1640).

  • Compound Preparation: Test compounds are serially diluted in a 384-well non-binding surface plate.[6]

  • Inoculation: The standardized fungal inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance.

Broth_Microdilution_Workflow A Prepare Fungal Inoculum C Add Fungal Inoculum to Wells A->C B Serially Dilute Test Compounds in 384-well Plate B->C D Incubate at 35°C for 24-48h C->D E Visually or Spectrophotometrically Assess Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: General workflow for the broth microdilution antifungal assay.

The inhibitory activity of compounds against specific enzymes is a key aspect of their pharmacological characterization. For instance, the inhibition of sterol 14α-demethylase (CYP51) is a target for antifungal and antiprotozoal agents.[10]

Protocol: Generic Enzyme Inhibition Assay

  • Reagent Preparation: Prepare buffer solutions, the purified enzyme, the substrate, and the test compounds at desired concentrations.

  • Reaction Mixture: In a microplate well, combine the buffer, enzyme, and the test compound (or vehicle control).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time at a controlled temperature.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After a set time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_reaction Assay Procedure cluster_analysis Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Combine Enzyme and Inhibitor A->B C Pre-incubate B->C D Add Substrate to Start Reaction C->D E Stop Reaction and Measure Product D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives are not extensively detailed in the provided literature, the broader class of amino alcohols can exert their effects through various mechanisms. For example, cytotoxicity can be induced by the generation of reactive oxygen species (ROS), which can be modulated by cellular glutathione (GSH) levels.[13]

ROS_Mediated_Cytotoxicity cluster_compound Compound Action cluster_cellular Cellular Response Compound Amino Alcohol Derivative ROS Reactive Oxygen Species (ROS) Generation Compound->ROS induces GSH Glutathione (GSH) Depletion Compound->GSH interacts with OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress neutralizes CellDeath Cell Death (Apoptosis/Necrosis) OxidativeStress->CellDeath

Caption: Potential mechanism of ROS-mediated cytotoxicity by amino alcohol derivatives.

Conclusion

The in vitro screening of this compound derivatives and related amino alcohols reveals a diverse range of biological activities, including potent cytotoxic, antifungal, antimalarial, and enzyme inhibitory effects. The standardized protocols outlined in this guide are essential for the reliable evaluation and comparison of novel compounds. Further investigation into the structure-activity relationships and specific molecular targets will be crucial for the development of these promising scaffolds into future therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 1-Amino-3-(azepan-1-yl)propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

1-Amino-3-(azepan-1-yl)propan-2-ol is a chiral bifunctional molecule belonging to the class of β-amino alcohols. This structural motif, characterized by an amino group and a hydroxyl group on adjacent carbons, is a key pharmacophore in a multitude of biologically active compounds. The presence of a seven-membered azepane ring, a saturated heterocyclic amine, further imparts specific conformational and physicochemical properties that are of significant interest in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its primary and most valuable application lies in its role as a versatile synthetic building block for the creation of more complex and potent drug candidates across various therapeutic areas.

The azepane moiety is present in over 20 FDA-approved drugs, highlighting its importance in drug design.[1][2] Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1][2] Similarly, the β-amino alcohol core is a cornerstone of many established drugs, most notably the β-blockers used in cardiovascular medicine.[3][4][5]

Key Applications as a Synthetic Intermediate

The utility of this compound in medicinal chemistry stems from the reactivity of its primary amine and secondary alcohol functionalities. These allow for a diverse range of chemical transformations, enabling its incorporation into larger, more complex molecules.

1. Synthesis of Novel β-Adrenergic Receptor Modulators (β-Blockers):

The aryloxypropanolamine scaffold is the hallmark of the β-blocker class of drugs.[4][5] this compound can serve as a key intermediate in the synthesis of novel β-blockers. The general synthetic strategy involves the reaction of a substituted phenol with an epoxide-forming reagent (like epichlorohydrin), followed by the ring-opening of the resulting epoxide with an amine.[3][6][7] In this context, this compound can be utilized in variations of this synthesis, or its precursor, azepane, can be used to open an aryloxy-epoxide to generate analogs with the azepane moiety. The rationale is to explore how the larger, more flexible azepane ring, compared to the more common isopropyl or tert-butyl groups on the nitrogen of traditional β-blockers, influences receptor binding affinity and selectivity.

2. Development of Potential Antiviral Agents:

Recent studies have shown that azepane-containing triterpenoids exhibit antiviral activity, for instance against the influenza A(H1N1) virus.[8] One of the active compounds, azepanodipterocarpol, demonstrated an IC50 of 1.1 μg/mL.[8] While this specific compound has a more complex structure, it highlights the potential of the azepane motif in antiviral drug discovery. This compound can be used as a scaffold to synthesize analogs of known antiviral agents, where the azepane ring might enhance membrane interactions or binding to viral proteins. For example, derivatives of aminoadamantane, a known class of influenza inhibitors, have been synthesized with amino acids to improve their activity.[9][10] The amino alcohol functionality of the title compound provides a convenient handle for conjugation to other pharmacophores.

3. Exploration of Anticancer Therapeutics:

The azepane ring has been incorporated into compounds with demonstrated anticancer activity. For example, derivatives of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide have been investigated as potent carbonic anhydrase IX inhibitors with anticancer properties.[11] Furthermore, 1,2,3-triazole derivatives, which can be synthesized from precursors containing amino and alcohol groups, have shown antiproliferative activity against various cancer cell lines.[12][13] this compound can be used to synthesize novel compounds where the azepane-propanolamine backbone is linked to other moieties known to be involved in anticancer activity.

4. Generation of Chemical Libraries for High-Throughput Screening:

Due to its bifunctional nature, this compound is an excellent building block for combinatorial chemistry and the generation of diverse chemical libraries.[14] The primary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the secondary alcohol can be etherified, esterified, or oxidized. This allows for the rapid creation of a large number of structurally diverse compounds that can be screened for activity against a wide range of biological targets.

Experimental Protocols

Protocol 1: General Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

This protocol describes a general method for the synthesis of β-amino alcohols, which is a common pathway for producing compounds like this compound and its derivatives.[3][15]

Materials:

  • Epoxide (e.g., epichlorohydrin, styrene oxide)

  • Amine (e.g., azepane)

  • Solvent (e.g., methanol, ethanol, or solvent-free)

  • Optional: Catalyst (e.g., lithium perchlorate, bismuth triflate)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the epoxide (1 equivalent) in the chosen solvent.

  • Add the amine (1 to 1.2 equivalents). For solid amines, add them portion-wise.

  • If a catalyst is used, add it to the reaction mixture (typically 1-10 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any remaining catalyst or water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure β-amino alcohol.

Protocol 2: N-Acylation of this compound

This protocol outlines the acylation of the primary amine of the title compound, a common step in creating more complex derivatives.

Materials:

  • This compound

  • Acylating agent (e.g., acyl chloride, anhydride)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Reaction vessel with magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve this compound (1 equivalent) in the aprotic solvent.

  • Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add the acylating agent (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-acylated product.

Protocol 3: O-Alkylation (Ether Synthesis) of this compound

This protocol describes the alkylation of the secondary hydroxyl group. The primary amine should be protected beforehand (e.g., as a Boc-carbamate) to ensure selective O-alkylation.

Materials:

  • N-protected this compound

  • Strong base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Alkylating agent (e.g., alkyl halide)

  • Reaction vessel with magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the N-protected amino alcohol (1 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution in an ice bath and add the strong base (1.1 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30-60 minutes to form the alkoxide.

  • Add the alkylating agent (1 to 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate as in the previous protocols.

  • Purify the product by column chromatography.

  • If necessary, deprotect the amine to yield the final O-alkylated product.

Data Presentation

As no specific quantitative data for the biological activity of this compound was found in the literature, the following table presents hypothetical data for a series of its derivatives to illustrate how such data would be structured.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

Compound IDR1 (Substitution on Amine)R2 (Substitution on Alcohol)TargetAssay TypeIC50 (nM)
Parent HH---
Deriv-A1 AcetylHβ1-adrenergic receptorRadioligand Binding850
Deriv-A2 BenzylHβ2-adrenergic receptorFunctional Assay1200
Deriv-B1 H4-ChlorophenoxyInfluenza A (H1N1)Plaque Reduction560
Deriv-B2 H2-NaphthyloxyInfluenza A (H3N2)Neuraminidase Inhibition>10000
Deriv-C1 4-FluorobenzoylHMCF-7 cell lineCytotoxicity (MTT)2300
Deriv-C2 3,4-DichlorobenzoylHA549 cell lineCytotoxicity (MTT)1500

Visualizations

Synthetic_Utility_of_1_Amino_3_azepan_1_yl_propan_2_ol cluster_amine Amine Reactions cluster_alcohol Alcohol Reactions cluster_products Potential Bioactive Molecules main This compound acylation N-Acylation main->acylation RCOCl, Base alkylation N-Alkylation main->alkylation R-X, Base reductive_amination Reductive Amination main->reductive_amination RCHO, NaBH(OAc)3 etherification O-Alkylation (Etherification) main->etherification R-X, NaH esterification O-Acylation (Esterification) main->esterification RCOCl, Base oxidation Oxidation main->oxidation Oxidizing Agent anticancer Anticancer Agents acylation->anticancer betablockers β-Blocker Analogs alkylation->betablockers library Diverse Chemical Libraries reductive_amination->library antivirals Antiviral Agents etherification->antivirals esterification->library oxidation->anticancer

Caption: Synthetic utility of this compound.

General_Synthesis_Workflow start Starting Materials (Epoxide + Amine) reaction Reaction (e.g., Ring Opening) start->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure β-Amino Alcohol purification->product analysis Characterization (NMR, MS) product->analysis

Caption: General workflow for β-amino alcohol synthesis.

Logical_Relationship_Drug_Discovery scaffold This compound (Building Block) synthesis Chemical Synthesis (Combinatorial Approach) scaffold->synthesis library Compound Library (Structural Diversity) synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

References

Application Notes and Protocols: 1-Amino-3-(azepan-1-yl)propan-2-ol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(azepan-1-yl)propan-2-ol is a key β-amino alcohol that serves as a valuable synthetic intermediate in the generation of diverse molecular entities with significant potential in medicinal chemistry. The inherent structural features of this compound, namely the secondary amine within the azepane ring, the primary amine, and the secondary hydroxyl group, offer multiple points for chemical modification, making it an ideal scaffold for combinatorial library synthesis and lead optimization in drug discovery programs. The azepane moiety, a seven-membered saturated nitrogen heterocycle, is a recognized pharmacophore found in a number of approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This document provides detailed protocols for the synthesis of this compound and its subsequent utilization in the preparation of novel derivatives, along with proposed workflows for biological screening.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the ring-opening of epichlorohydrin by azepane, followed by the introduction of the primary amino group. This method is a common and efficient route for the preparation of β-amino alcohols.[5]

Experimental Protocol: Synthesis of 1-(azepan-1-yl)-3-chloropropan-2-ol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 eq) in a suitable solvent such as methanol or ethanol (10 volumes).

  • Addition of Epichlorohydrin: Cool the solution to 0 °C using an ice bath. Add epichlorohydrin (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane (DCM) and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude 1-(azepan-1-yl)-3-chloropropan-2-ol by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve the purified 1-(azepan-1-yl)-3-chloropropan-2-ol (1.0 eq) in a concentrated aqueous solution of ammonia (at least 10 equivalents) in a sealed pressure vessel.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 24-48 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, carefully vent the pressure vessel. Extract the aqueous solution with a suitable organic solvent like chloroform or a mixture of isopropanol/chloroform (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or crystallization of its salt (e.g., hydrochloride).

Application in the Synthesis of Bioactive Derivatives

This compound is an excellent starting material for creating libraries of compounds for screening against various biological targets. The primary and secondary amine functionalities, along with the hydroxyl group, allow for a wide range of chemical transformations.

N-Acylation to Form Amide Derivatives

The primary amine of this compound can be selectively acylated to introduce a variety of substituents, a common strategy in the development of therapeutic agents.[6]

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: Dissolve this compound (1.0 eq) and a suitable base, such as triethylamine (1.5 eq), in a dry aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C and add the desired acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the resulting N-acylated derivative by column chromatography or recrystallization.

Reductive Amination to Synthesize N-Alkylated Derivatives

The primary amine can also undergo reductive amination with various aldehydes and ketones to introduce diverse alkyl groups, expanding the chemical space for biological screening.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for an additional 6-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the N-alkylated product by column chromatography.

Data Presentation

The following tables provide a template for summarizing the synthetic and biological data for a library of derivatives synthesized from this compound.

Table 1: Synthesis of N-Acyl-3-(azepan-1-yl)-1-aminopropan-2-ol Derivatives

Compound IDR-COCl (Acylating Agent)Yield (%)Purity (%) (HPLC)m/z [M+H]⁺
DAA-001 Acetyl chloride85>98215.1754
DAA-002 Benzoyl chloride78>97277.2067
DAA-003 4-Chlorobenzoyl chloride81>98311.1678
DAA-004 Cyclohexanecarbonyl chloride88>99283.2380
DAA-005 Thiophene-2-carbonyl chloride75>96283.1631

Table 2: In Vitro Antimicrobial Activity of N-Acyl Derivatives (MIC, µg/mL)

Compound IDS. aureusE. coliC. albicansA. fumigatus
DAA-001 64>128128>128
DAA-002 3212864128
DAA-003 16643264
DAA-004 8321632
DAA-005 16643264
Ciprofloxacin 10.5--
Fluconazole --216

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and derivatization of this compound.

G cluster_synthesis Synthesis of Building Block cluster_derivatization Derivatization cluster_screening Biological Screening A Azepane C 1-(Azepan-1-yl)-3-chloropropan-2-ol A->C B Epichlorohydrin B->C E This compound C->E D Ammonia D->E G N-Acylated Derivatives E->G I N-Alkylated Derivatives E->I F Acylating Agents (R-COCl) F->G J Antimicrobial Assays G->J K Antifungal Assays G->K L Cytotoxicity Assays G->L H Aldehydes/Ketones (RCHO) H->I I->J I->K I->L

Caption: Synthetic and screening workflow.

Proposed Mechanism of Action for Antifungal Derivatives

Based on literature for structurally related propanolamine derivatives, a potential mechanism of action for antifungal derivatives of this compound could be the inhibition of fungal cell wall biosynthesis.

G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Enzyme 1,3-β-D-Glucan Synthase Glucan β-Glucan Synthesis Enzyme->Glucan Wall Cell Wall Integrity Glucan->Wall Inhibitor Azepane Derivative Inhibitor->Enzyme Inhibition

Caption: Inhibition of fungal cell wall synthesis.

Conclusion

This compound represents a promising and versatile building block for the development of novel therapeutic agents. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an attractive scaffold for generating compound libraries for high-throughput screening. The application notes and protocols provided herein offer a solid foundation for researchers to explore the full potential of this compound in their drug discovery endeavors. Further investigation into the synthesis of chiral variants and a broader range of derivatives is warranted to fully elucidate the structure-activity relationships and identify lead compounds with potent and selective biological activities.

References

Application Notes & Protocols for the Quantification of 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Amino-3-(azepan-1-yl)propan-2-ol is a chemical compound of interest in pharmaceutical development and research. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with derivatization and UV or fluorescence detection. The methods outlined are based on established analytical principles for similar amino alcohols and provide a strong foundation for developing a validated analytical procedure.

Target Audience

These protocols are intended for researchers, scientists, and drug development professionals with experience in analytical chemistry and chromatography.

Method 1: HPLC with Pre-column Derivatization and UV Detection

This method is adapted from established procedures for the analysis of primary amines in various matrices. It involves a pre-column derivatization step to introduce a chromophore, allowing for sensitive detection by UV spectrophotometry.

Principle

This compound, which lacks a strong native chromophore, is derivatized with 1-naphthylisothiocyanate (NITC) to form a thiourea derivative that can be readily detected by a UV detector. The separation is achieved on a reverse-phase HPLC column.

Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction with DMF Sample->Extraction Standard Standard Preparation Derivatization Derivatization with NITC Standard->Derivatization Extraction->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol

1. Reagents and Materials

  • This compound reference standard

  • 1-Naphthylisothiocyanate (NITC)

  • N,N-Dimethylformamide (DMF), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Phosphoric acid, analytical grade

  • Syringe filters, 0.45 µm

2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Derivatizing Reagent: Prepare a 1 mg/mL solution of NITC in DMF.

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in DMF to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with DMF and then reacting with the derivatizing reagent.

4. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Extract the analyte with a known volume of DMF.

  • Filter the extract through a 0.45 µm syringe filter.

  • Take an aliquot of the filtered extract for derivatization.

5. Derivatization Procedure

  • To 100 µL of the standard or sample solution in DMF, add 100 µL of the NITC derivatizing reagent.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Add 800 µL of DMF to stop the reaction and dilute the sample.

6. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution (example):

    • 0-2 min: 55% B

    • 2-10 min: 55% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 55% B

    • 13-15 min: 55% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

7. Data Analysis

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Illustrative)

The following table presents typical performance characteristics that should be established during method validation.

ParameterExpected Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%

Method 2: HPLC with Pre-column Derivatization and Fluorescence Detection

This method offers higher sensitivity and selectivity compared to UV detection and is adapted from a validated procedure for a similar compound, 3-aminopropanol.[1]

Principle

This compound is derivatized with fluorescamine, which reacts with primary amines to form a highly fluorescent product. The derivative is then separated by reverse-phase HPLC and quantified using a fluorescence detector.

Experimental Workflow

HPLC_Fluorescence_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Preparation Derivatization Derivatization with Fluorescamine Sample->Derivatization Standard Standard Preparation Standard->Derivatization Buffer Borate Buffer Preparation Buffer->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-Fluorescence analysis of this compound.

Detailed Protocol

1. Reagents and Materials

  • This compound reference standard

  • Fluorescamine

  • Sodium tetraborate decahydrate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Acetone, HPLC grade

  • Syringe filters, 0.45 µm

2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Solutions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Borate Buffer: Prepare a 0.1 M solution of sodium tetraborate decahydrate in water and adjust the pH to 9.0.

  • Derivatizing Reagent: Prepare a 0.3 mg/mL solution of fluorescamine in acetone. This solution should be prepared fresh daily.

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in water to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with water.

4. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve or extract the analyte with a known volume of water.

  • Filter the solution through a 0.45 µm syringe filter.

5. Derivatization Procedure

  • In a suitable vial, mix 500 µL of the standard or sample solution with 500 µL of the borate buffer.

  • Add 500 µL of the fluorescamine solution and vortex immediately for 1 minute.

  • Allow the reaction to proceed for 15 minutes at room temperature in the dark.

6. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution (example):

    • 0-2 min: 40% B

    • 2-10 min: 40% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 40% B

    • 13-18 min: 40% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Fluorescence Detection:

    • Excitation Wavelength (Ex): 390 nm

    • Emission Wavelength (Em): 483 nm

7. Data Analysis

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Illustrative)

The following table presents typical performance characteristics that should be established during method validation for this high-sensitivity method.

ParameterExpected Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1.5%
General Considerations and Troubleshooting
  • Method Validation: Both methods presented here require full validation according to ICH guidelines to ensure they are suitable for their intended purpose. This includes specificity, linearity, range, accuracy, precision, and robustness.

  • Derivatization Efficiency: The derivatization reaction is critical for both methods. Ensure consistent reaction times, temperatures, and reagent concentrations. The derivatizing reagents can be sensitive to moisture and light.

  • Peak Tailing: Amines can exhibit peak tailing on silica-based columns. Using a column with low silanol activity or adding a competing amine to the mobile phase can mitigate this effect.

  • Interferences: The matrix of the sample may contain other primary amines that could interfere with the analysis. Method specificity should be carefully evaluated.

Conclusion

The two HPLC-based methods described provide robust and sensitive approaches for the quantification of this compound. The choice between UV and fluorescence detection will depend on the required sensitivity and the complexity of the sample matrix. With proper validation, these methods can be effectively implemented in a research or quality control setting.

References

Application Notes and Protocols for the Purification of 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1-Amino-3-(azepan-1-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization, column chromatography, and vacuum distillation are designed to yield a high-purity product suitable for further downstream applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the design and execution of effective purification strategies.

PropertyValueSource
Molecular FormulaC₉H₂₀N₂O-
Molecular Weight172.27 g/mol -
Boiling Point284.45 °C[1]
Melting Point77.41 °C[1]
Water Solubility44412.3 mg/L[1]
Density1.01 g/cm³[1]
Flash Point118.4 °C[1]

Purification Workflow

The general workflow for the purification of this compound from a crude reaction mixture is outlined below. The choice of techniques will depend on the nature and quantity of impurities.

PurificationWorkflow Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography Extraction->Chromatography Distillation Vacuum Distillation Extraction->Distillation Pure Pure Product Recrystallization->Pure Chromatography->Pure Distillation->Pure

Caption: General purification workflow for this compound.

Experimental Protocols

Recrystallization

Recrystallization is a suitable method for purifying this compound, which is a solid at room temperature. The choice of solvent is critical for achieving high purity and yield. A solvent pair system is often effective for amino alcohols.

Protocol:

  • Solvent Screening:

    • Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good solvents will show high solubility at high temperatures and low solubility at room temperature.

    • Potential solvent systems include ethyl acetate/hexane, isopropanol/heptane, or toluene/hexane.

  • Dissolution:

    • Place the crude this compound in a clean Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., ethyl acetate, isopropanol, or toluene) to just dissolve the compound. Gentle heating on a hot plate may be required.

  • Crystallization:

    • Once fully dissolved, slowly add the anti-solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.

    • Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals.

    • For maximum yield, the flask can be subsequently placed in an ice bath or refrigerator.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.

    • Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization:

RecrystallizationWorkflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for the recrystallization process.

Column Chromatography

Column chromatography is a highly effective technique for separating this compound from impurities with different polarities. Due to the polar nature of the amino and hydroxyl groups, a polar stationary phase like silica gel is recommended.

Protocol:

  • Stationary Phase and Eluent Selection:

    • Use silica gel (60-120 mesh) as the stationary phase.

    • Determine an appropriate eluent system using thin-layer chromatography (TLC). A common mobile phase for amino alcohols is a mixture of a relatively nonpolar solvent and a polar solvent, with a small amount of a basic modifier to prevent tailing. A good starting point is a gradient of methanol in dichloromethane (DCM) with 0.5-1% triethylamine (TEA).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol) to elute the compounds.

    • Collect fractions and monitor the separation using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography:

ChromatographyWorkflow Start Crude Mixture Prep Prepare Silica Gel Column Start->Prep Load Load Sample onto Column Prep->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Workflow for purification by column chromatography.

Vacuum Distillation

Given the high boiling point of this compound (284.45 °C), distillation at atmospheric pressure can lead to decomposition. Therefore, vacuum distillation is the preferred method for purifying this compound, as it lowers the boiling point.

Protocol:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.

    • Use a heating mantle with a magnetic stirrer to ensure even heating.

  • Distillation:

    • Place the crude material in the distillation flask.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product at the applied pressure.

  • Product Collection:

    • Carefully release the vacuum before turning off the heat to prevent bumping of the residue.

    • The purified product will be in the receiving flask.

Expected Boiling Point at Reduced Pressure (Estimated):

Pressure (mmHg)Estimated Boiling Point (°C)
10~160-170
1~120-130

Note: These are estimations and the actual boiling point should be determined experimentally.

Logical Diagram for Distillation Choice:

DistillationChoice Compound This compound BoilingPoint Boiling Point = 284.45 °C Compound->BoilingPoint Atmospheric Atmospheric Distillation BoilingPoint->Atmospheric > 150 °C Vacuum Vacuum Distillation BoilingPoint->Vacuum > 150 °C Decomposition Risk of Decomposition Atmospheric->Decomposition

Caption: Decision process for selecting the appropriate distillation method.

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific nature of the crude product and the desired level of purity. All laboratory work should be conducted with appropriate safety precautions.

References

Safe handling and storage procedures for 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Amino-3-(azepan-1-yl)propan-2-ol (CAS No. 953743-40-3) was found in the public domain. The following information is based on safety data for structurally similar aminopropanol compounds. Researchers, scientists, and drug development professionals should handle this compound with extreme caution and perform a thorough risk assessment before use. The information provided here is for guidance only and should be supplemented with professional judgment and expertise.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a corrosive and harmful substance. The primary hazards are expected to be severe skin burns and eye damage. Ingestion and skin contact may be harmful.

Anticipated GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H402: Harmful to aquatic life.

Anticipated Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Physical and Chemical Properties (Estimated)

PropertyValue (for 3-Amino-1-propanol)
Appearance Clear Liquid
pH 11.9 (10 g/l aq. sol)
Melting Point/Range 10 - 12 °C / 50 - 53.6 °F
Boiling Point/Range 187 - 188 °C / 368.6 - 370.4 °F
Flash Point 101 °C / 213.8 °F

Safe Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following provides a general guideline:

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA approved respirator.
General Handling Protocol
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.

  • Ingestion: Do not eat, drink, or smoke in the laboratory.

  • Aerosol Generation: Avoid procedures that could generate aerosols or mists.

  • Hygiene: Wash hands thoroughly after handling.

G cluster_prep Preparation and Handling Workflow Assess_Risks Assess Risks and Review Safety Information Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Don_PPE Proceed Work_Area Prepare Well-Ventilated Work Area (Chemical Fume Hood) Don_PPE->Work_Area Handle_Chemical Handle Chemical with Caution (Avoid contact and aerosol generation) Work_Area->Handle_Chemical Wash_Hands Wash Hands Thoroughly After Handling Handle_Chemical->Wash_Hands

Caption: General workflow for safe handling of this compound.

Storage Procedures

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Keep the container tightly closed.

  • Location: Store in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Keep away from strong oxidizing agents and acids.

  • Atmosphere: For sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Prevention: Prevent the spilled material from entering drains or waterways.

G Spill_Detected Spill Detected Assess_Situation Assess Spill Size and Risk Spill_Detected->Assess_Situation Evacuate_Area Evacuate Immediate Area Assess_Situation->Evacuate_Area Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Collect_Waste Collect Absorbed Material into a Labeled Waste Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste According to Regulations Decontaminate->Dispose_Waste

Caption: Spill response protocol for this compound.

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Pre-computation: Calculate the required mass of this compound and the volume of the solvent needed to achieve the desired concentration.

  • Safety Precautions: Perform all steps inside a chemical fume hood while wearing appropriate PPE.

  • Weighing: Tare a clean, dry weighing boat on an analytical balance. Carefully weigh the required amount of this compound.

  • Dissolution: Transfer the weighed compound to a volumetric flask of the appropriate size. Add a portion of the desired solvent and swirl gently to dissolve the compound.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask with the chemical name, concentration, date of preparation, and your initials. Store the solution according to the recommended storage procedures.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system. Contact a licensed professional waste disposal service for proper disposal.

Application Notes and Protocols for the Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic protocols for creating a diverse library of derivatives based on the 1-Amino-3-(azepan-1-yl)propan-2-ol scaffold. This core structure represents a valuable starting point for the development of novel therapeutic agents, as azepane-containing compounds have demonstrated a wide range of pharmacological activities.[1][2] The protocols outlined below detail key chemical transformations to modify the primary amino and secondary hydroxyl functionalities, enabling extensive structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: this compound

The foundational step for all subsequent derivatizations is the synthesis of the this compound core. A common and effective method for the preparation of such β-amino alcohols is the ring-opening of an epoxide with an amine. In this case, azepane is reacted with a suitable three-carbon epoxide bearing a protected amino group or a precursor.

Experimental Protocol: Synthesis of this compound

Materials:

  • Azepane

  • N-(2,3-epoxypropyl)phthalimide

  • Ethanol

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Epoxide Ring-Opening:

    • In a round-bottom flask, dissolve N-(2,3-epoxypropyl)phthalimide (1.0 eq) in ethanol.

    • Add azepane (1.2 eq) to the solution.

    • Stir the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product is 2-(2-hydroxy-3-(azepan-1-yl)propyl)isoindoline-1,3-dione.

  • Deprotection of the Phthalimide Group:

    • Dissolve the crude product from the previous step in a mixture of ethanol and dichloromethane.

    • Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. A white precipitate will form.

    • Filter the reaction mixture to remove the phthalhydrazide precipitate.

    • Wash the precipitate with dichloromethane.

    • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel if necessary.

Derivatization Protocols

The primary amino group and the secondary hydroxyl group of the core scaffold are amenable to a variety of chemical modifications. The following protocols describe common derivatization strategies.

N-Acylation to form Amide Derivatives

Introduction: N-acylation of the primary amine introduces an amide functionality, which can participate in key hydrogen bonding interactions with biological targets. A variety of acylating agents can be employed to explore the impact of different substituents on biological activity.

Experimental Protocol:

  • Materials:

    • This compound

    • Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (TEA or DIPEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Sulfonylation to form Sulfonamide Derivatives

Introduction: Sulfonamides are a well-established pharmacophore in medicinal chemistry. The synthesis of sulfonamide derivatives from the primary amine can lead to compounds with a range of biological activities.

Experimental Protocol:

  • Materials:

    • This compound

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

    • Pyridine or Triethylamine (TEA) as base and/or solvent

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and add the base.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride portion-wise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Urea Formation

Introduction: The urea functional group is a key structural motif in many biologically active molecules, acting as a rigid hydrogen bond donor and acceptor.

Experimental Protocol:

  • Materials:

    • This compound

    • Isocyanate (e.g., phenyl isocyanate, butyl isocyanate) (1.05 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the isocyanate dropwise at room temperature.

  • Stir the mixture for 1-3 hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms, filter the solid and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesized derivatives. Please note that these are expected values and may vary based on specific reaction conditions and the nature of the substituents.

Derivative TypeReagent ExampleExpected Yield (%)Expected Physical StateCharacterization Notes
N-Acetyl Acetyl Chloride75-90White SolidAppearance of amide carbonyl in IR (~1650 cm⁻¹) and acetyl protons in ¹H NMR.
N-Benzoyl Benzoyl Chloride80-95Crystalline SolidAromatic protons observed in ¹H NMR.
N-Tos l p-Toluenesulfonyl Chloride70-85SolidCharacteristic sulfonyl group stretches in IR (~1340 and 1160 cm⁻¹).
N-Phenylurea Phenyl Isocyanate85-98White to off-white solidUrea carbonyl stretch in IR (~1630-1660 cm⁻¹) and additional aromatic signals in NMR.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Derivatization Azepane Azepane Ring_Opening Ring Opening Azepane->Ring_Opening 1. Epoxide Epoxide Epoxide->Ring_Opening Core_Scaffold This compound N_Acylation N-Acylation Core_Scaffold->N_Acylation Acyl Halide/Anhydride N_Sulfonylation N-Sulfonylation Core_Scaffold->N_Sulfonylation Sulfonyl Chloride Urea_Formation Urea Formation Core_Scaffold->Urea_Formation Isocyanate Deprotection Deprotection Ring_Opening->Deprotection Intermediate Deprotection->Core_Scaffold Amide_Derivatives Amide Derivatives N_Acylation->Amide_Derivatives Sulfonamide_Derivatives Sulfonamide Derivatives N_Sulfonylation->Sulfonamide_Derivatives Urea_Derivatives Urea Derivatives Urea_Formation->Urea_Derivatives

Caption: Synthetic workflow for the preparation of derivatives.

Hypothetical GPCR Signaling Pathway

Many amino alcohol derivatives are known to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade that could be modulated by a derivative of this compound, assuming it acts as a GPCR agonist.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Azepane Derivative GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical GPCR signaling cascade.

References

Application Notes: Use of 1-Amino-3-(azepan-1-yl)propan-2-ol and its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral β-amino alcohols are a pivotal class of compounds in asymmetric synthesis, frequently employed as catalysts or chiral ligands in a variety of enantioselective transformations. Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal center, creating a rigid chiral environment that directs the stereochemical outcome of a reaction. 1-Amino-3-(azepan-1-yl)propan-2-ol, with its characteristic azepane moiety, belongs to this family of valuable chiral auxiliaries. While specific literature on the direct application of this compound is limited, its structural analogs bearing cyclic amine functionalities, such as piperidine and morpholine, have been successfully utilized in key asymmetric reactions.

This document provides detailed application notes and protocols for a representative application of this class of compounds: the enantioselective addition of diethylzinc to aldehydes. This reaction is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. The provided data and protocols are based on studies of structurally similar chiral β-amino alcohols and serve as a practical guide for researchers exploring the potential of this compound in asymmetric catalysis.

Key Application: Enantioselective Addition of Diethylzinc to Aldehydes

The catalytic enantioselective addition of organozinc reagents to aldehydes is a reliable method for the synthesis of optically active secondary alcohols. Chiral β-amino alcohols are highly effective catalysts for this transformation, forming a chiral zinc-aminoalkoxide in situ, which then mediates the enantioselective transfer of an ethyl group from diethylzinc to the aldehyde.

The general workflow for this catalytic process is outlined below:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Purification A Chiral Amino Alcohol (e.g., this compound) C In situ formation of chiral zinc-aminoalkoxide A->C B Diethylzinc (Et2Zn) B->C E Reaction Mixture C->E D Aldehyde (R-CHO) D->E F Enantioselective ethyl addition E->F G Quenching (e.g., with aq. NH4Cl) F->G H Extraction and Chromatography G->H I Chiral Secondary Alcohol H->I

Figure 1: General workflow for the enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral amino alcohol.

The proposed catalytic cycle for this transformation involves the formation of a dimeric zinc complex, which is a common feature in diethylzinc additions catalyzed by β-amino alcohols.

G A Chiral Amino Alcohol + Et2Zn B Chiral Zinc Alkoxide Monomer A->B Reaction C Dimeric Zinc Complex (Active Catalyst) B->C Dimerization D Aldehyde Coordination C->D R-CHO E Transition State (Ethyl Transfer) D->E Intramolecular Addition F Zinc Alkoxide of Product E->F F->C Ligand Exchange with Et2Zn G Product Release (Chiral Alcohol) F->G Hydrolysis

Figure 2: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Quantitative Data Summary

The following table summarizes representative results for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by a camphor-derived β-amino alcohol containing a morpholine moiety, which is structurally analogous to the azepane ring in the target compound. These data illustrate the typical performance of such catalysts in terms of yield and enantioselectivity.

EntryAldehydeProductYield (%)ee (%)Configuration
1Benzaldehyde1-Phenyl-1-propanol9592R
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol9894R
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol9289R
42-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol9691R
5Cinnamaldehyde1-Phenylpent-1-en-3-ol8588R
6Cyclohexanecarboxaldehyde1-Cyclohexyl-1-propanol8975R
7HexanalOctan-3-ol8278R

Data are representative of results obtained with structurally similar chiral β-amino alcohol catalysts and are intended for illustrative purposes.

Experimental Protocols

General Considerations:

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and freshly distilled prior to use. Aldehydes should be distilled to remove any acidic impurities. Diethylzinc is pyrophoric and must be handled with extreme care.

Materials:

  • Chiral β-amino alcohol ligand (e.g., this compound)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral β-amino alcohol (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (1.0 mL) and stir until the ligand is completely dissolved.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Setup:

    • Slowly add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) to the ligand solution at 0 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes to allow for the in situ formation of the chiral zinc-aminoalkoxide catalyst.

    • Add benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for an additional 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

This protocol can be adapted for other aromatic and aliphatic aldehydes. Reaction times and temperatures may need to be optimized for different substrates to achieve the best results. The choice of solvent can also influence the enantioselectivity, with non-polar solvents like toluene and hexanes generally providing better results.

Biological assay protocols involving 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1-Amino-3-(azepan-1-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the potential antifungal activity of this compound. Due to the limited availability of specific biological data for this compound, the following protocols and data are based on the activities of structurally similar propanol derivatives, which have shown promise as antifungal and antimalarial agents.[1][2]

Data Presentation: Hypothetical Antifungal Activity

The following table summarizes hypothetical quantitative data for the in vitro antifungal activity of this compound against a panel of common pathogenic fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that prevents visible growth of the microorganism.

Fungal StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Fluconazole (Control)
Candida albicans ATCC 9002881
Candida glabrata ATCC 90030168
Candida krusei ATCC 62583264
Cryptococcus neoformans ATCC 20882142
Aspergillus fumigatus ATCC 2043056416

Note: The above data is illustrative and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol describes the determination of the MIC of this compound against various fungal strains using the broth microdilution method, following established guidelines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

  • Sterile water

  • Incubator

Procedure:

  • Preparation of Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Prepare a stock solution of the positive control (e.g., Fluconazole) in a similar manner.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates for 24-48 hours at 35°C.

    • Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

    • Repeat this for the positive control and the test compound.

    • The final column should contain only medium and inoculum to serve as a growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

    • Growth can be assessed visually or by measuring the absorbance at 530 nm using a microplate reader.

Visualizations

Experimental Workflow

experimental_workflow start Start: Prepare Compound Stock Solution prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_inoculum->serial_dilution inoculation Inoculate Plates with Fungal Suspension serial_dilution->inoculation incubation Incubate Plates at 35°C for 24-48h inoculation->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Proposed Signaling Pathway

Based on the activity of similar propanol derivatives, a potential mechanism of action for this compound could be the inhibition of fungal cell wall biosynthesis.[3]

signaling_pathway compound This compound enzyme 1,3-beta-D-glucan synthase compound->enzyme Inhibition product 1,3-beta-D-glucan enzyme->product Synthesis substrate UDP-glucose substrate->enzyme cell_wall Fungal Cell Wall Integrity product->cell_wall lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Proposed inhibition of fungal cell wall synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a widely applicable two-step synthetic route involving the reaction of epichlorohydrin with azepane, followed by hydrolysis of the intermediate chlorohydrin.

Diagram of the General Troubleshooting Workflow

TroubleshootingWorkflow start Problem Identified low_yield Low Yield of This compound start->low_yield impurity Presence of Impurities in Final Product start->impurity incomplete Incomplete Reaction low_yield->incomplete side_reaction Side Reaction Products Observed low_yield->side_reaction impurity->side_reaction purification_issue Difficulty in Purification impurity->purification_issue check_reagents Verify Reagent Purity and Stoichiometry incomplete->check_reagents check_conditions Review Reaction Conditions (Temp, Time) incomplete->check_conditions optimize_catalyst Optimize Catalyst (Type and Loading) incomplete->optimize_catalyst side_reaction->check_conditions side_reaction->optimize_catalyst characterize_impurity Characterize Impurities (NMR, MS) side_reaction->characterize_impurity workup_protocol Adjust Work-up and Purification Protocol purification_issue->workup_protocol monitor_reaction Monitor Reaction Progress (TLC, GC/MS) check_reagents->monitor_reaction check_conditions->monitor_reaction optimize_catalyst->monitor_reaction characterize_impurity->workup_protocol

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction of epichlorohydrin with azepane.- Ensure the purity of azepane and epichlorohydrin. - Verify the stoichiometry of the reactants. An excess of the amine is often used. - Increase reaction time or temperature, monitoring for side product formation.
Incomplete hydrolysis of the chlorohydrin intermediate.- Ensure complete removal of the organic solvent before hydrolysis. - Use a sufficient excess of the hydrolyzing agent (e.g., aqueous ammonia or sodium hydroxide). - Increase the temperature and reaction time for the hydrolysis step.
Formation of side products.- Optimize reaction conditions to minimize side reactions (see below). - Consider using a catalyst to improve selectivity.
Presence of Impurities Unreacted starting materials.- Improve purification methods, such as column chromatography with an appropriate solvent system or distillation.
Formation of 1,3-bis(azepan-1-yl)propan-2-ol.This can occur if the product reacts with another molecule of azepane. - Use a larger excess of epichlorohydrin in the first step. - Add the azepane slowly to the reaction mixture.
Formation of a dimer or polymer.This can be initiated by impurities or non-optimal reaction conditions. - Ensure all glassware is clean and dry. - Use purified reagents and solvents.
Formation of regioisomers.Nucleophilic attack of azepane at the central carbon of epichlorohydrin.
Reaction is Sluggish or Does Not Proceed Low reactivity of reactants.- Consider the use of a catalyst to activate the epoxide ring. Lewis acids or tertiary amines can be effective[1][2]. - Increase the reaction temperature, but monitor for potential side reactions.
Poor solvent choice.- Use a solvent that can solubilize both reactants. Protic solvents like ethanol or isopropanol are often suitable for the first step.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach is a two-step synthesis:

  • Ring-opening of epichlorohydrin with azepane: This reaction forms the intermediate, 1-chloro-3-(azepan-1-yl)propan-2-ol.

  • Amination of the chlorohydrin: The chloro group is then displaced by an amino group, typically by reacting with a source of ammonia (e.g., aqueous ammonia or sodium azide followed by reduction), to yield the final product.

Diagram of the Synthetic Pathway

SynthesisPathway epichlorohydrin Epichlorohydrin intermediate 1-Chloro-3-(azepan-1-yl)propan-2-ol epichlorohydrin->intermediate + Azepane azepane Azepane azepane->intermediate product This compound intermediate->product + NH3 (aq) (Hydrolysis/Amination) ammonia NH3 (aq) ammonia->product

Caption: A two-step synthesis of the target molecule.

Q2: What are the critical parameters to control in the first step (reaction of epichlorohydrin and azepane)?

The critical parameters are:

  • Stoichiometry: The molar ratio of azepane to epichlorohydrin can influence the formation of byproducts. An excess of the amine is often used to ensure complete consumption of the epoxide.

  • Temperature: The reaction is often exothermic. Controlling the temperature is crucial to prevent side reactions. The reaction is typically carried out at room temperature or with gentle heating[3].

  • Solvent: The choice of solvent can affect the reaction rate and selectivity. Protic solvents like alcohols are commonly used.

Q3: What side products can be expected, and how can they be minimized?

Common side products in the reaction of epichlorohydrin with secondary amines include:

  • Diamino alcohols and ethers: These can form from further reaction of the initial product[4].

  • Dioxanes: Formation of substituted dioxanes has been reported in the reaction of epichlorohydrin with morpholine and piperidine[5].

  • Azetidinium salts: Highly selective formation of azetidinium compounds has been observed with some secondary amines like diethylamine[5].

To minimize these, it is recommended to control the stoichiometry, temperature, and reaction time carefully. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is advisable.

Q4: How can I purify the final product?

Purification of β-amino alcohols can be challenging due to their polarity and potential for intramolecular hydrogen bonding. Common purification techniques include:

  • Column Chromatography: Using silica gel with a suitable eluent system (e.g., a mixture of dichloromethane/methanol or chloroform/methanol with a small amount of ammonia to prevent tailing).

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to achieve high purity.

Q5: Are there any catalysts that can improve the yield and selectivity of the epoxide ring-opening?

Yes, various catalysts can be employed to enhance the reaction. The choice of catalyst can significantly impact the reaction rate and regioselectivity.

Catalyst Type Examples Effect on Yield/Selectivity Reference
Lewis Acids Zinc(II) perchlorate hexahydrateHigh yields and excellent chemo-, regio-, and stereoselectivities under solvent-free conditions.[6]
Cerium chlorideEfficiently catalyzes the ring opening of epoxides with aromatic amines.[6]
Tantalum(V) chlorideEffective for the synthesis of β-amino alcohols from epoxides and aromatic amines.[6]
Tertiary Amines DABCO, Et3NCatalyze the ring-opening in water, providing good to excellent yields under mild conditions.[1][2]
Other Silica gelEfficiently catalyzes the opening of epoxides by amines at room temperature under solvent-free conditions.[6]
Cyanuric chlorideCatalyzes the aminolysis of epoxides under mild, solvent-free conditions with high yields and regioselectivity.[7][8]

Experimental Protocols

Step 1: Synthesis of 1-Chloro-3-(azepan-1-yl)propan-2-ol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve azepane (1.1 equivalents) in a suitable solvent (e.g., methanol or ethanol).

  • Addition of Epichlorohydrin: Cool the solution in an ice bath. Add epichlorohydrin (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of this compound
  • Reaction Setup: Place the crude 1-chloro-3-(azepan-1-yl)propan-2-ol in a sealed pressure vessel.

  • Amination: Add a concentrated aqueous solution of ammonia (a large excess, e.g., 10-20 equivalents).

  • Reaction: Heat the mixture to 80-100 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or GC/MS.

  • Work-up and Purification: After cooling to room temperature, extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.

Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

How to improve the stability of 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-Amino-3-(azepan-1-yl)propan-2-ol during their experiments. The information provided is based on general chemical principles for amino alcohols, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound has developed a yellow to brown color upon storage. What is causing this discoloration and how can I prevent it?

A1: Discoloration is a common indicator of chemical degradation, often due to oxidation. The amine functional groups in this compound are susceptible to oxidation, which can lead to the formation of colored impurities.

Troubleshooting Steps:

  • Atmosphere Control: The primary cause of oxidation is exposure to atmospheric oxygen.

    • Short-term: For ongoing experiments, try purging your solvent and the headspace of your container with an inert gas like nitrogen or argon before sealing.

    • Long-term Storage: For stock solutions, store the compound under an inert atmosphere. Use of ampules sealed under argon is a highly effective method.

  • Antioxidant Addition: Consider the addition of antioxidants to your formulation. The choice of antioxidant will depend on the solvent system and the downstream application.

    • Aqueous Solutions: Ascorbic acid or sodium metabisulfite can be effective.

    • Organic Solutions: Butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) are common choices. Start with a low concentration (e.g., 0.01-0.1% w/v) and perform compatibility and stability studies.

  • Light Protection: Photodegradation can also contribute to discoloration.

    • Store the compound and its solutions in amber-colored vials or wrap the containers with aluminum foil to protect them from light.

  • Temperature Control: Elevated temperatures can accelerate degradation pathways.

    • Store the compound at the recommended temperature, typically in a refrigerator or freezer, unless otherwise specified. Avoid repeated freeze-thaw cycles.

Q2: I've observed a decrease in the potency of my this compound sample over time. What are the likely degradation pathways?

A2: A loss of potency suggests that the parent molecule is degrading into other products. For this compound, the primary and tertiary amine groups, as well as the secondary alcohol, are the most likely sites of degradation.

Potential Degradation Pathways:

  • Oxidation of the Alcohol: The secondary alcohol can be oxidized to a ketone.

  • Oxidation of the Amines: The primary and tertiary amines can undergo oxidation to form various products, including N-oxides.

  • Reaction with Carbon Dioxide: The primary amine can react with atmospheric carbon dioxide to form a carbamate.

To identify the specific degradation products, we recommend performing a forced degradation study followed by analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Q3: I am seeing precipitation in my aqueous solution of this compound. What could be the cause and how can I resolve it?

A3: Precipitation can occur due to several factors, including changes in pH, temperature, or reaction with atmospheric components.

Troubleshooting Steps:

  • pH Adjustment: The solubility of amines is highly pH-dependent. The free base form may be less soluble in neutral water.

    • Measure the pH of your solution. If it is neutral or basic, try acidifying it slightly with a dilute solution of a non-reactive acid (e.g., HCl or acetic acid) to form a more soluble salt.

  • Carbamate Formation: Primary amines can react with carbon dioxide from the air to form carbamates, which may have lower solubility.

    • Prepare and handle solutions under an inert atmosphere to minimize exposure to CO2.

  • Temperature Effects: Check if the solubility of your compound is highly dependent on temperature.

    • If the solution was prepared at a higher temperature, the compound might be precipitating out upon cooling. Try gently warming the solution to see if the precipitate redissolves. If so, consider storing it at a slightly elevated temperature or using a co-solvent to improve solubility at lower temperatures.

  • Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent.

    • Try preparing a more dilute solution.

Data Presentation

Table 1: Hypothetical Purity of this compound under Various Storage Conditions Over 3 Months

Storage ConditionInitial Purity (%)1 Month Purity (%)2 Months Purity (%)3 Months Purity (%)
Ambient, Air, Light99.595.290.185.3
Ambient, Air, Dark99.596.893.590.2
Refrigerated (4°C), Air, Dark99.598.196.995.5
Refrigerated (4°C), N2, Dark99.599.399.198.9
Refrigerated (4°C), N2, Dark with 0.1% BHT99.599.499.399.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • HPLC system with UV and/or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in methanol to the stock concentration before analysis.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To assess the effectiveness of an antioxidant in preventing the degradation of this compound in solution.

Materials:

  • This compound

  • Methanol

  • Butylated hydroxytoluene (BHT)

  • HPLC system with UV detector

  • Incubator at 40°C

Methodology:

  • Sample Preparation:

    • Control Solution: Prepare a 1 mg/mL solution of this compound in methanol.

    • Test Solution: Prepare a 1 mg/mL solution of this compound in methanol containing 0.1% (w/v) BHT.

  • Stability Study:

    • Transfer aliquots of both the control and test solutions into separate, sealed vials.

    • Place the vials in an incubator at 40°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial of each solution from the incubator.

    • Analyze the samples by HPLC to determine the concentration of the parent compound and the area of any degradation products.

  • Data Evaluation:

    • Compare the degradation rate of this compound in the control and test solutions to determine the stabilizing effect of BHT.

Mandatory Visualization

cluster_degradation Plausible Degradation Pathways Parent This compound Ketone Oxidized Ketone Product Parent->Ketone Oxidation of Alcohol NOxide N-Oxide Product Parent->NOxide Oxidation of Amine Carbamate Carbamate Product Parent->Carbamate Reaction with CO2

Caption: Plausible degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for Instability Issue Observed Instability (e.g., Discoloration, Precipitation) CheckStorage Verify Storage Conditions (Temp, Light, Atmosphere) Issue->CheckStorage CheckpH Measure Solution pH Issue->CheckpH AnalyzeImpurity Analyze for Impurities (HPLC-MS) Issue->AnalyzeImpurity ModifyStorage Modify Storage (Inert gas, Refrigerate) CheckStorage->ModifyStorage Incorrect AdjustpH Adjust pH CheckpH->AdjustpH Suboptimal AddAntioxidant Add Antioxidant AnalyzeImpurity->AddAntioxidant Oxidative Degradation Resolved Issue Resolved ModifyStorage->Resolved AdjustpH->Resolved AddAntioxidant->Resolved

Caption: Troubleshooting workflow for addressing instability issues.

cluster_exp_workflow Experimental Workflow for Stability Study Prep Prepare Solutions (Control & with Stabilizer) Stress Apply Stress Conditions (e.g., 40°C, Light) Prep->Stress Sample Sample at Time Points (T=0, 1, 2, 4 weeks) Stress->Sample Analyze Analyze by HPLC Sample->Analyze Compare Compare Degradation Rates Analyze->Compare Conclusion Determine Stabilizer Efficacy Compare->Conclusion

Caption: Experimental workflow for evaluating the efficacy of a stabilizing agent.

Technical Support Center: Refinement of Reaction Conditions for 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the ring-opening of an epoxide with a primary amine. Specifically, reacting azepane with 2-(aminomethyl)oxirane is a primary route. This reaction is typically carried out in a protic solvent like isopropanol or ethanol.

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to monitor and control are reaction temperature, reaction time, and the stoichiometry of the reactants. An excess of the amine (azepane) is often used to minimize the formation of dimeric impurities.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A developing system for TLC could be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine to prevent streaking.

Q4: What are the most common impurities and how can they be removed?

The most common impurity is the product of a double reaction, where the initially formed product reacts with another molecule of the epoxide. Unreacted starting materials can also be present. Purification is typically achieved through vacuum distillation or column chromatography on silica gel.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure proper mixing. Consider using a slight excess of azepane.
Side reactions occurring.Lower the reaction temperature. Ensure the quality of starting materials.
Loss during work-up.Optimize extraction and purification steps. Ensure the pH is appropriate during aqueous extraction to minimize product loss.
Presence of Side Products Reaction temperature is too high.Maintain the reaction temperature within the recommended range (see experimental protocol).
Incorrect stoichiometry.Use a slight excess of the amine (azepane) to favor the desired product.
Difficulty in Purification Product co-elutes with impurities during chromatography.Adjust the eluent system for column chromatography. A gradient elution might be necessary. Consider derivatization of the product or impurity to alter its polarity.
Product decomposition during distillation.Use a lower distillation temperature under a higher vacuum. A short-path distillation apparatus can minimize thermal stress.
Inconsistent Results Variability in starting material quality.Ensure the purity of azepane and 2-(aminomethyl)oxirane using techniques like NMR or GC-MS before starting the reaction.
Atmospheric moisture affecting the reaction.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive reagents.

Experimental Protocols

Synthesis of this compound
  • To a solution of azepane (1.2 equivalents) in isopropanol (5 mL per gram of epoxide), add 2-(aminomethyl)oxirane (1.0 equivalent) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to 50-60 °C.

  • Monitor the reaction progress by TLC or GC-MS until the starting epoxide is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol/triethylamine, 90:9:1 v/v/v).

Quantitative Data Summary

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Isopropanol60585
Ethanol60582
Methanol60578
Acetonitrile60565

Table 2: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time (h)Yield (%)
401080
50684
60585
70483 (with minor increase in side products)

Visualizations

experimental_workflow start Start reactants 1. Mix Azepane and 2-(aminomethyl)oxirane in Isopropanol start->reactants reaction 2. Heat to 50-60 °C (4-6 hours) reactants->reaction monitoring 3. Monitor by TLC/GC-MS reaction->monitoring workup 4. Solvent Removal monitoring->workup Reaction Complete purification 5. Purification (Distillation or Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield? check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion Yes incomplete Incomplete check_completion->incomplete increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes check_side_products Side Products Present? incomplete->check_side_products No increase_time_temp->start Re-evaluate lower_temp Lower Reaction Temperature check_side_products->lower_temp Yes optimize_workup Optimize Work-up and Purification check_side_products->optimize_workup No

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: 1-Amino-3-(azepan-1-yl)propan-2-ol Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 1-Amino-3-(azepan-1-yl)propan-2-ol under forced degradation conditions?

A1: Based on its chemical structure, which includes a primary amine, a secondary alcohol, and a tertiary amine within an azepane ring, this compound is susceptible to several degradation pathways under stress conditions. The most probable pathways include:

  • Oxidation: The secondary alcohol is susceptible to oxidation to form a ketone. The tertiary amine in the azepane ring and the primary amine can also be oxidized to form N-oxides or other oxidative degradation products. Secondary amines, in general, can exhibit higher degradation rates than primary or tertiary amines.[1]

  • Dehydration: The secondary alcohol can undergo dehydration, especially under acidic conditions and/or heat, to form an alkene.

  • N-dealkylation: The azepane ring could potentially undergo ring-opening or N-dealkylation under certain stress conditions.

  • Reaction with formulation excipients: Degradation can also be initiated by interactions with excipients in a drug product formulation.

It is crucial to perform forced degradation studies to identify the actual degradation products and establish the specific degradation pathways for this molecule.[2][3]

Q2: What are the recommended stress conditions for conducting forced degradation studies on this compound?

A2: Forced degradation studies should be designed to generate a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[4] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug.[5] Recommended stress conditions include:

  • Acid Hydrolysis: Treatment with an acid such as HCl (e.g., 0.1 M) at elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: Treatment with a base such as NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60-80 °C).

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) (e.g., 3-30%) at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 60-80 °C).

  • Photostability: Exposing the drug substance or product to light according to ICH Q1B guidelines, which specify exposure to a minimum of 1.2 million lux hours and 200-watt hours per square meter of UV light.[6]

Q3: Which analytical techniques are most suitable for identifying and quantifying the degradation products of this compound?

A3: A stability-indicating analytical method is required to separate and quantify the API from its degradation products.[2][7] The most commonly used technique is High-Performance Liquid Chromatography (HPLC), often with UV detection.[8][9] For the identification and structural elucidation of unknown degradation products, hyphenated techniques are invaluable.[10] These include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products.[9][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.[11]

  • Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Can provide detailed structural information.[2]

Troubleshooting Guides

Problem 1: No degradation is observed under the initial stress conditions.

Possible Cause Troubleshooting Step
Insufficient stressIncrease the concentration of the stressor (acid, base, or oxidizing agent), the temperature, or the duration of the stress testing.[5]
High intrinsic stability of the moleculeWhile possible, it's important to ensure that a range of sufficiently harsh conditions have been explored before concluding high stability. Consider using more aggressive, yet realistic, stress conditions.
Analytical method is not stability-indicatingThe degradation products may be co-eluting with the parent peak or may not be detected by the current analytical method. Re-evaluate and optimize the chromatographic conditions (e.g., mobile phase, column, gradient) to ensure separation of potential degradants.

Problem 2: Excessive degradation (>20%) is observed, making it difficult to identify primary degradation products.

Possible Cause Troubleshooting Step
Stress conditions are too harshReduce the concentration of the stressor, the temperature, or the exposure time.[3][5]
Formation of secondary degradation productsAnalyze samples at earlier time points to distinguish primary from secondary degradation products.[5] This can help in elucidating the degradation pathway.

Problem 3: Poor mass balance is observed in the chromatogram.

Possible Cause Troubleshooting Step
Degradation products are not detected by the detectorThe degradation products may lack a chromophore if using a UV detector. Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Co-elution of degradation products with the API or other peaksPerform peak purity analysis using a photodiode array (PDA) detector to check for co-elution.[2] Further optimize the chromatographic method for better separation.
Formation of volatile or insoluble degradation productsVolatile products may not be detected by HPLC. Consider using GC-MS for their analysis. Insoluble products may precipitate out of the solution and would not be injected into the HPLC.
Adsorption of the API or degradation products to the sample vialUse silanized or low-adsorption vials.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, water, or a mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl). Incubate at a set temperature (e.g., 60 °C) for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH). Incubate at a set temperature (e.g., 60 °C) for various time points.

    • Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 6% H₂O₂ to achieve a final concentration of 3% H₂O₂). Keep at room temperature for various time points.

    • Thermal Stress: Place a solution of the drug substance in a temperature-controlled oven (e.g., 70 °C) for various time points. For solid-state thermal stress, place the powdered drug substance in the oven.

    • Photostability: Expose a solution and the solid drug substance to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a common reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): Use a buffer to control the pH, as the analyte has amine functionalities (e.g., 20 mM phosphate or acetate buffer). The pH should be chosen to ensure good peak shape and retention.

    • Organic Phase (B): Use acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of the polar parent drug from potentially less polar degradation products. A typical gradient might run from 5% to 95% organic phase over 20-30 minutes.

  • Detection: Use a PDA detector to monitor the elution and to perform peak purity analysis. Set the detection wavelength at the λmax of this compound.

  • Method Optimization: Inject a mixture of stressed samples (e.g., a cocktail of acid-stressed, base-stressed, and peroxide-stressed samples) to challenge the method's ability to separate all degradation products from the parent peak and from each other. Adjust the gradient, mobile phase pH, and column chemistry as needed to achieve adequate resolution.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)Temperature (°C)% Degradation of APINumber of Degradation ProductsRRT of Major Degradants
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24RT
Thermal (Solid)4870
Photolytic (Solid)ICH Q1B25
Photolytic (Solution)ICH Q1B25

RRT = Relative Retention Time

Table 2: Peak Purity Analysis of this compound in Stressed Samples

Stress ConditionPeak Purity AnglePeak Purity ThresholdResult (Pass/Fail)
Control
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Thermal
Photolytic

Visualizations

Degradation_Pathways cluster_main This compound cluster_oxidation Oxidation cluster_dehydration Dehydration cluster_other Other Pathways API This compound Ketone 1-Amino-3-(azepan-1-yl)propan-2-one API->Ketone [O] N_Oxide N-Oxide derivatives API->N_Oxide [O] Alkene 1-Amino-3-(azepan-1-yl)prop-1-ene or 1-Amino-3-(azepan-1-yl)prop-2-ene API->Alkene -H₂O (Acid/Heat) Ring_Opening Ring-opened products API->Ring_Opening Hydrolysis/Heat Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Start Prepare Stock Solution of API Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns present Data Data Analysis: - % Degradation - Mass Balance - Peak Purity HPLC->Data Pathway Elucidate Degradation Pathways LCMS->Pathway Data->Pathway End Final Report Pathway->End

References

Technical Support Center: Production of 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically synthesized in a two-step process:

  • Step 1: Epoxide Ring-Opening: Reaction of a protected 1-amino-2,3-epoxypropane (e.g., N-benzyl-2,3-epoxypropylamine) with azepane to form the intermediate, 1-(azepan-1-yl)-3-(benzylamino)propan-2-ol.

  • Step 2: Debenzylation: Removal of the protecting group (e.g., benzyl group) from the intermediate to yield the final product.

Step 1: Epoxide Ring-Opening Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting materials 1. Insufficient reaction temperature. 2. Poor quality of reagents (azepane or epoxide). 3. Inappropriate solvent.1. Gradually increase the reaction temperature, monitoring for side product formation. 2. Verify the purity of starting materials using techniques like NMR or GC-MS. 3. Use a polar aprotic solvent such as isopropanol or acetonitrile to facilitate the reaction.
Formation of a viscous, intractable mixture (polymerization) Excess of the epoxide starting material or localized high concentrations.1. Use a slight excess of azepane (1.1-1.2 equivalents). 2. Add the epoxide slowly to the solution of azepane with vigorous stirring to ensure rapid dispersion.
Presence of a significant amount of a di-substituted impurity (Impurity A) Reaction of the product with another molecule of the epoxide. This can occur if the reaction temperature is too high or the reaction is left for an extended period.1. Optimize the reaction time by monitoring the reaction progress using TLC or LC-MS. 2. Maintain a moderate reaction temperature (e.g., 50-60 °C).
Step 2: Debenzylation Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete debenzylation 1. Inactive catalyst (e.g., old or improperly stored Pd/C). 2. Insufficient amount of hydrogen donor (e.g., ammonium formate). 3. Catalyst poisoning.1. Use fresh, high-quality palladium on carbon. 2. Increase the molar excess of the hydrogen donor. 3. Ensure all glassware is clean and solvents are of high purity to avoid contaminants that can poison the catalyst.
Formation of toluene as a byproduct Incomplete reduction of the benzyl group.1. Ensure a sufficient amount of hydrogen donor is present. 2. Increase the catalyst loading slightly.
Product is difficult to isolate from the reaction mixture The product may form a salt with byproducts from the hydrogen donor (e.g., formate salts).1. After filtration of the catalyst, perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts and extract the free amine into an organic solvent.
Low overall yield 1. Catalyst deactivation. 2. Adsorption of the product onto the catalyst.1. Use a higher-quality catalyst or a different type of palladium catalyst (e.g., Pearlman's catalyst). 2. After filtration, wash the catalyst thoroughly with a polar solvent (e.g., methanol) to recover any adsorbed product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step involves the nucleophilic ring-opening of a protected 1-amino-2,3-epoxypropane, such as N-benzyl-2,3-epoxypropylamine, with azepane. The resulting intermediate, 1-(azepan-1-yl)-3-(benzylamino)propan-2-ol, is then deprotected in the second step, typically via catalytic transfer hydrogenation, to yield the final product.

Q2: What are the most critical parameters to control during the epoxide ring-opening reaction?

The most critical parameters are the stoichiometry of the reactants and the reaction temperature. A slight excess of azepane is recommended to minimize the formation of di-substituted byproducts. The temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions. Slow addition of the epoxide to the azepane solution is also crucial to prevent localized high concentrations which can lead to polymerization.

Q3: How can I monitor the progress of the debenzylation reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting material (N-benzylated intermediate) is significantly less polar than the final product (the primary amine). A suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) will show a clear separation between the starting material and the product spot at the baseline. LC-MS can also be used for more precise monitoring.

Q4: What are the expected main impurities in the final product?

The main potential impurities include:

  • Unreacted 1-(azepan-1-yl)-3-(benzylamino)propan-2-ol: From incomplete debenzylation.

  • Toluene: A byproduct of the debenzylation reaction.

  • Impurity A (1,1'-((2-hydroxypropane-1,3-diyl)bis(azepane-1-yl))): A di-substituted byproduct from the epoxide opening step.

  • Polymeric materials: From uncontrolled reaction in the first step.

Q5: What purification methods are recommended for the final product?

The final product is a polar compound. After an initial aqueous work-up to remove salts, purification can be achieved by:

  • Distillation under reduced pressure: If the product is thermally stable.

  • Column chromatography on silica gel: Using a polar eluent system such as dichloromethane/methanol/ammonium hydroxide.

  • Crystallization: If a suitable salt of the product can be formed (e.g., hydrochloride salt).

Experimental Protocols

Step 1: Synthesis of 1-(azepan-1-yl)-3-(benzylamino)propan-2-ol
  • To a solution of azepane (1.1 eq) in isopropanol, add N-benzyl-2,3-epoxypropylamine (1.0 eq) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound (Debenzylation)
  • Dissolve the crude 1-(azepan-1-yl)-3-(benzylamino)propan-2-ol (1.0 eq) from the previous step in methanol.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Add ammonium formate (5 eq) in portions.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by dissolving the residue in water, basifying with sodium bicarbonate, and extracting the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Effect of Reaction Conditions on the Purity of 1-(azepan-1-yl)-3-(benzylamino)propan-2-ol (Step 1)
Entry Solvent Temperature (°C) Reaction Time (h) Purity by GC-MS (%) Major Impurity (%)
1Isopropanol50495.2Impurity A (2.1)
2Acetonitrile50494.8Impurity A (2.5)
3Isopropanol70292.1Impurity A (4.3)
4Isopropanol50893.5Impurity A (3.8)

Note: Data is illustrative and may vary based on specific experimental setup.

Table 2: Impurity Profile of this compound (Illustrative)
Impurity ID Structure Potential Source Typical Level (%) Analytical Method
Starting Material 1-(azepan-1-yl)-3-(benzylamino)propan-2-olIncomplete debenzylation< 0.5GC-MS, HPLC
Impurity A 1,1'-((2-hydroxypropane-1,3-diyl)bis(azepane-1-yl))Side reaction in Step 1< 1.0GC-MS, LC-MS
Toluene Byproduct of debenzylationIncomplete reduction< 0.1Headspace GC

Visualizations

experimental_workflow cluster_step1 Step 1: Epoxide Ring-Opening cluster_step2 Step 2: Debenzylation azepane Azepane reaction1 Reaction in Isopropanol, 50-60°C azepane->reaction1 epoxide N-benzyl-2,3-epoxypropylamine epoxide->reaction1 intermediate 1-(azepan-1-yl)-3-(benzylamino)propan-2-ol reaction1->intermediate reaction2 Reaction in Methanol, Reflux intermediate->reaction2 catalyst Pd/C, Ammonium Formate catalyst->reaction2 workup Aqueous Work-up reaction2->workup purification Purification (Distillation/Chromatography) workup->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound production.

side_reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions azepane Azepane intermediate Desired Intermediate 1-(azepan-1-yl)-3-(benzylamino)propan-2-ol azepane->intermediate 1 eq. epoxide N-benzyl-2,3-epoxypropylamine epoxide->intermediate 1 eq. polymer Polymerization epoxide->polymer High Concentration impurity_a Impurity A (Di-substituted Product) intermediate->impurity_a Excess Epoxide

Caption: Main reaction pathway and potential side reactions in Step 1.

debenzylation_logic start Start Debenzylation check_completion Monitor by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot Troubleshoot: - Add more H-donor - Check catalyst activity incomplete->troubleshoot troubleshoot->check_completion workup Filtration & Work-up complete->workup end Purified Product workup->end

Caption: Logical workflow for troubleshooting the debenzylation step.

Technical Support Center: Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol. It includes experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and scale-up production.

Experimental Protocols

Part 1: Synthesis of 2-(Azepan-1-ylmethyl)oxirane (Precursor)

This procedure details the synthesis of the epoxide precursor required for the final product.

Reaction Scheme:

Azepane + Epichlorohydrin → 2-(Azepan-1-ylmethyl)oxirane

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Initial Charging: Charge the flask with azepane and a suitable solvent (e.g., methanol, ethanol, or isopropanol). Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Add epichlorohydrin dropwise to the cooled solution of azepane while maintaining the temperature below 10 °C. The molar ratio of azepane to epichlorohydrin should be approximately 1:1.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • In-situ Cyclization: Following the initial reaction, add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) dropwise to the mixture to facilitate the in-situ formation of the epoxide ring. Maintain the temperature below 20 °C during this addition.

  • Workup: After the base addition, continue stirring for another 1-2 hours. Add water to dissolve the inorganic salts and then extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(azepan-1-ylmethyl)oxirane as a clear oil.

Typical Reagent Quantities and Yields:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
Azepane99.1710.0 g1.0
Epichlorohydrin92.529.3 g1.0
Sodium Hydroxide40.004.0 g1.0
Product Molar Mass ( g/mol ) Expected Yield Purity
2-(Azepan-1-ylmethyl)oxirane155.2570-85%>95% (by GC)
Part 2: Synthesis of this compound

This procedure outlines the ring-opening of the epoxide precursor with ammonia to yield the final product.

Reaction Scheme:

2-(Azepan-1-ylmethyl)oxirane + Ammonia → this compound

Methodology:

  • Reaction Setup: In a high-pressure reactor (autoclave) equipped with a stirrer and a heating mantle, add 2-(azepan-1-ylmethyl)oxirane and a solvent (e.g., methanol or ethanol).

  • Ammonia Addition: Cool the reactor and charge it with a significant excess of aqueous ammonia (e.g., 25-30% solution). A large molar excess of ammonia is crucial to minimize the formation of the bis-adduct byproduct.

  • Reaction Conditions: Seal the reactor and heat the mixture to 60-80 °C. The reaction is typically run for 24-48 hours with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Solvent Removal: Remove the solvent and excess water under reduced pressure.

  • Purification: The crude product is a viscous oil. It can be purified by vacuum distillation or by crystallization of its salt (e.g., hydrochloride salt) from a suitable solvent system like ethanol/ether.

Typical Reagent Quantities and Yields:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
2-(Azepan-1-ylmethyl)oxirane155.2510.0 g1.0
Aqueous Ammonia (28%)17.03 (as NH₃)100 mL~25
Product Molar Mass ( g/mol ) Expected Yield Purity
This compound172.2875-90%>98% (by HPLC)

Experimental and Logical Workflows

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_product Part 2: Final Product Synthesis A Azepane + Epichlorohydrin B Reaction at 0-5°C, then RT A->B C In-situ Epoxide Formation (Base Addition) B->C D Aqueous Workup & Extraction C->D E Vacuum Distillation D->E F 2-(Azepan-1-ylmethyl)oxirane E->F G 2-(Azepan-1-ylmethyl)oxirane + Aq. Ammonia F->G Use in next step H Reaction in Autoclave (60-80°C) G->H I Solvent & Excess NH3 Removal H->I J Purification (Vacuum Distillation or Crystallization) I->J K This compound J->K

Figure 1. Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis and provides recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-(azepan-1-ylmethyl)oxirane - Incomplete reaction between azepane and epichlorohydrin.- Insufficient base for complete cyclization.- Loss of product during workup or distillation.- Increase reaction time for the initial addition.- Ensure at least one molar equivalent of strong base is used.- Optimize extraction and distillation procedures.
Formation of di-adduct in precursor synthesis - Reaction of the formed epoxide with another molecule of azepane.- Maintain a strict 1:1 molar ratio of azepane to epichlorohydrin.- Add epichlorohydrin slowly to the azepane solution.
Low yield of this compound - Incomplete ring-opening of the epoxide.- Insufficient excess of ammonia.- Increase reaction temperature or time.- Use a larger excess of aqueous ammonia.
Formation of bis-adduct (secondary amine reacting with epoxide) - The primary amine product is nucleophilic and can react with another molecule of the starting epoxide.- Use a large excess of ammonia to favor the reaction of the epoxide with ammonia over the product amine.[1]
Product is difficult to purify by distillation - High boiling point of the product.- Thermal decomposition at high temperatures.- Use a high-vacuum distillation setup.- Consider purification by converting the product to its hydrochloride salt and recrystallizing.
Reaction stalls (in Part 2) - Loss of pressure in the autoclave.- Insufficient heating.- Check the seals of the reactor.- Verify the temperature of the heating mantle.

Frequently Asked Questions (FAQs)

Q1: Why is a large excess of ammonia used in the second step?

A large excess of ammonia is used to maximize the probability of the epoxide reacting with an ammonia molecule rather than with the newly formed primary amine of the product. This minimizes the formation of the "bis-adduct" impurity, where a second molecule of the epoxide reacts with the primary amine of the desired product.[1]

Q2: What is the mechanism of the epoxide ring-opening with ammonia?

The reaction proceeds via an SN2 mechanism. The nitrogen atom of ammonia acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the azepane group, the nucleophilic attack preferentially occurs at the less substituted carbon of the epoxide. This leads to the opening of the three-membered ring and the formation of the amino alcohol.

SN2_Mechanism Ammonia\n(NH3) Ammonia (NH3) TransitionState Transition State Ammonia\n(NH3)->TransitionState Nucleophilic Attack Epoxide 2-(Azepan-1-ylmethyl)oxirane Epoxide->TransitionState Product This compound TransitionState->Product Ring Opening

Figure 2. Simplified SN2 mechanism of epoxide ring-opening.

Q3: Can other amines be used instead of ammonia in the second step?

Yes, other primary or secondary amines can be used to synthesize different N-substituted derivatives. However, using other amines will result in a different final product. For the synthesis of this compound, ammonia is the required reagent.

Q4: What are the key safety precautions for this synthesis?

  • Azepane and Epichlorohydrin: Both are hazardous chemicals. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a strong, irritating odor. Work in a well-ventilated area and avoid inhalation of fumes.

  • High-Pressure Reactor: The use of an autoclave requires proper training and adherence to safety protocols for high-pressure reactions. Ensure the reactor is properly sealed and monitored.

Q5: How can I monitor the progress of the reactions?

  • Thin-Layer Chromatography (TLC): TLC can be used for qualitative monitoring. A disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.

  • Gas Chromatography (GC): GC is suitable for monitoring the formation of the more volatile precursor, 2-(azepan-1-ylmethyl)oxirane.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for monitoring the formation of the final, less volatile product, this compound.

Q6: What are the main challenges in scaling up this synthesis?

  • Heat Management: The reaction of azepane with epichlorohydrin and the subsequent ring-opening with ammonia are exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions.

  • Handling of Ammonia: Managing large quantities of ammonia safely and efficiently is a significant scale-up challenge.

  • Product Isolation and Purification: Vacuum distillation of a high-boiling point oil can be challenging on a large scale. Crystallization of a salt might be a more scalable purification method.

  • Byproduct Formation: Minimizing the formation of the bis-adduct becomes more critical at scale to ensure high purity of the final product.

References

Optimizing reaction time and temperature for 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol. The protocols and data presented are based on established methodologies for the synthesis of analogous amino alcohols, specifically via the sequential reaction of epichlorohydrin with azepane, followed by aminolysis of the resulting epoxide.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am seeing low yields in the first step, the reaction of epichlorohydrin with azepane. What are the common causes?

A1: Low yields in the formation of 1-(oxiran-2-ylmethyl)azepane can stem from several factors:

  • Dimerization/Polymerization: Epichlorohydrin can polymerize in the presence of a base. Ensure slow, controlled addition of epichlorohydrin to the azepane solution.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of epichlorohydrin is crucial to prevent side reactions.

  • Stoichiometry: An excess of azepane is often used to minimize the formation of byproducts from the reaction of the product with another molecule of epichlorohydrin.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low may lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions. Refer to the optimization table below for guidance.

Q2: My final product is difficult to purify. What are some common impurities and how can I remove them?

A2: Purification of this compound can be challenging due to its high polarity and the presence of structurally similar byproducts.

  • Common Impurities:

    • Unreacted starting materials (azepane, 1-(oxiran-2-ylmethyl)azepane).

    • Di-addition products where the product has reacted with another molecule of the epoxide.

    • Isomeric byproducts from the non-regioselective opening of the epoxide ring.

  • Purification Strategies:

    • Distillation: Vacuum distillation can be effective for removing lower-boiling impurities.

    • Crystallization: The product can be converted to a salt (e.g., hydrochloride) to facilitate crystallization and purification.[1]

    • Column Chromatography: Silica gel chromatography can be used, but may require a polar eluent system, often with a small amount of base (e.g., triethylamine) to prevent streaking.

Q3: The ring-opening of 1-(oxiran-2-ylmethyl)azepane with ammonia is not going to completion. How can I improve the conversion?

A3: Driving the aminolysis of the epoxide to completion often requires optimizing the reaction conditions.

  • Ammonia Concentration: Using a concentrated solution of ammonia in a suitable solvent (e.g., methanol, ethanol) is essential. Anhydrous ammonia can also be used, but requires specialized equipment.

  • Temperature and Pressure: This reaction is often performed in a sealed vessel at elevated temperatures (see table below) to increase the reaction rate and keep the ammonia in solution.

  • Catalysis: While not always necessary, the addition of a Lewis acid catalyst can sometimes promote the ring-opening of epoxides.[2]

Q4: I am concerned about the regioselectivity of the ammonia attack on the epoxide. How can I ensure the desired isomer is the major product?

A4: The ring-opening of epoxides like 1-(oxiran-2-ylmethyl)azepane with amines under basic or neutral conditions generally proceeds via an SN2 mechanism. This means the nucleophile (ammonia) will preferentially attack the less sterically hindered carbon of the epoxide ring, which in this case would lead to the desired this compound.[3][4] To favor this outcome, avoid acidic conditions for the ring-opening step, as this can promote SN1-type mechanisms that may lead to a mixture of regioisomers.

Optimization of Reaction Conditions

The following table summarizes typical reaction parameters for the two-step synthesis of this compound. These are starting points and may require further optimization for your specific setup.

Parameter Step 1: Epichlorohydrin + Azepane Step 2: Epoxide + Ammonia
Temperature 0-10 °C (addition), then 25-50 °C60-100 °C (in a sealed vessel)
Reaction Time 2-6 hours12-24 hours
Solvent Methanol, Ethanol, or no solventMethanol, Ethanol
Reactant Ratio 1.5 - 2.0 equivalents of AzepaneLarge excess of Ammonia

Experimental Protocols

Step 1: Synthesis of 1-(Oxiran-2-ylmethyl)azepane
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add azepane (1.5 eq.) and a suitable solvent such as methanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add epichlorohydrin (1.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound
  • Place the crude 1-(oxiran-2-ylmethyl)azepane from the previous step into a pressure vessel.

  • Add a concentrated solution of ammonia in methanol (e.g., 7N). A large excess of ammonia is recommended.

  • Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours with stirring.

  • After cooling to room temperature, carefully vent the vessel in a fume hood.

  • Remove the solvent and excess ammonia under reduced pressure.

  • The crude product can be purified by vacuum distillation, crystallization of a salt, or column chromatography.

Workflow and Pathway Diagrams

experimental_workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Aminolysis start1 Azepane + Epichlorohydrin in Methanol cool Cool to 0-5 °C start1->cool add Slow Addition of Epichlorohydrin cool->add react1 Stir at RT for 4-6h add->react1 workup1 Solvent Removal react1->workup1 product1 Crude 1-(Oxiran-2-ylmethyl)azepane workup1->product1 start2 Crude Epoxide + Concentrated Ammonia in Methanol product1->start2 To Next Step heat Heat in Sealed Vessel (80-100 °C, 12-24h) start2->heat cool_vent Cool and Vent heat->cool_vent workup2 Solvent and Excess Ammonia Removal cool_vent->workup2 purify Purification (Distillation/Crystallization) workup2->purify final_product This compound purify->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Incomplete Reaction temp Incorrect Temperature issue->temp time Insufficient Reaction Time issue->time ratio Suboptimal Reactant Ratio issue->ratio side_reactions Side Reactions (e.g., Polymerization) issue->side_reactions optimize_temp Adjust Temperature (Cooling/Heating) temp->optimize_temp increase_time Increase Reaction Time & Monitor Progress time->increase_time adjust_ratio Use Excess of Amine ratio->adjust_ratio control_addition Slow, Controlled Reagent Addition side_reactions->control_addition

Caption: Troubleshooting logic for low yield issues.

References

Overcoming solubility problems with 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Amino-3-(azepan-1-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered water-soluble?

A1: Yes, based on predictive models, this compound is expected to have high aqueous solubility. One prediction estimates its water solubility to be approximately 44412.3 mg/L. Therefore, issues with solubility are more likely to arise in non-aqueous solvents, at high concentrations, or in specific buffer systems.

Q2: What are the predicted pKa values for this compound?

Q3: In which organic solvents is this compound likely to be soluble?

A3: Generally, amino alcohols show good solubility in polar protic solvents like ethanol and methanol. They may have lower solubility in less polar solvents. For specific applications, it is always recommended to experimentally determine the solubility in the solvent system of interest.

Q4: Can I use DMSO to prepare a stock solution?

A4: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for use in biological assays. While specific data for this compound is limited, it is likely to be soluble in DMSO. However, it is crucial to be aware of the potential for the compound to precipitate when the DMSO stock is diluted into aqueous buffers. Most cells can tolerate up to 1% DMSO, but higher concentrations can be toxic.

Q5: What are the potential biological activities of this compound?

A5: While specific biological activities for this compound are not extensively documented in publicly available literature, similar β-amino alcohol derivatives have been investigated for a range of biological activities, including the inhibition of Toll-Like Receptor 4 (TLR4) signaling, which is involved in inflammatory responses[1]. Some amino alcohols also exhibit potential as antimalarial and cytotoxic agents[2][3].

Troubleshooting Guides

Issue 1: Precipitation Observed When Diluting a DMSO Stock Solution into Aqueous Buffer

Possible Cause: The compound is less soluble in the final aqueous buffer than in the initial DMSO stock. This is a common phenomenon known as "salting out" or precipitation upon solvent change.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.

  • Use a Co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in the final aqueous buffer can help maintain solubility.

  • pH Adjustment: Since the compound has a basic amino group, its solubility is pH-dependent. Lowering the pH of the aqueous buffer (e.g., to pH 5-6) will ensure the amine is fully protonated and more soluble. However, ensure the pH is compatible with your experimental system.

  • Prepare an Aqueous Stock Solution: Given its predicted high water solubility, consider preparing a stock solution directly in an appropriate aqueous buffer at a slightly acidic pH.

Issue 2: Compound Fails to Dissolve in a Non-polar Organic Solvent

Possible Cause: this compound is a polar molecule due to the presence of amino and hydroxyl groups, limiting its solubility in non-polar solvents.

Solutions:

  • Solvent Selection: Choose a more polar organic solvent. A solubility screening with small amounts of the compound in various solvents (e.g., methanol, ethanol, isopropanol) is recommended.

  • Salt Formation: Convert the free base to a salt (e.g., hydrochloride salt) to significantly increase its polarity and solubility in polar solvents. This can be achieved by adding a solution of an acid (like HCl in ethanol) to a solution of the amine.

  • Use of Co-solvents: A mixture of a polar and a non-polar solvent can sometimes provide the desired solubility.

Quantitative Data

The following table summarizes the predicted and typical solubility properties of this compound and related amino alcohols.

PropertyPredicted/Typical ValueSolvent/ConditionReference/Note
Water Solubility 44412.3 mg/LPure WaterPredicted value.
pKa (Amino Group) ~9-10Aqueous SolutionEstimated based on similar structures.
pKa (Hydroxyl Group) ~16-18Aqueous SolutionEstimated based on similar structures.
Solubility in Ethanol Likely SolubleEthanolAmino alcohols are generally soluble in alcohols.
Solubility in DMSO Likely SolubleDimethyl SulfoxideCommon solvent for stock solutions.
Solubility in Chloroform Sparingly SolubleChloroformPolarity mismatch limits solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in an Aqueous Buffer
  • Weigh out the required amount of this compound.

  • Add a small amount of 0.1 M HCl to the solid to aid in protonation and initial dissolution.

  • Add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) incrementally while vortexing until the compound is fully dissolved.

  • Adjust the pH to the desired value using 1 M HCl or 1 M NaOH, ensuring it is compatible with the intended experiment.

  • Bring the final volume to the mark with the aqueous buffer.

  • Sterile filter the solution through a 0.22 µm filter if it will be used in cell culture.

Protocol 2: General Procedure for Solubility Determination
  • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Agitate the vial at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the solubility in mg/mL or mmol/L.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock Solution (e.g., in acidic buffer or DMSO) working Dilute to Working Concentration in Assay Buffer stock->working Ensure no precipitation cells Seed Cells in Microplate treatment Treat Cells with This compound cells->treatment incubation Incubate for a Defined Period treatment->incubation readout Perform Assay Readout (e.g., Cytokine ELISA, Reporter Assay) incubation->readout data Collect and Analyze Data conclusion Draw Conclusions data->conclusion

Caption: A typical experimental workflow for evaluating the biological activity of this compound in a cell-based assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits Compound This compound (Putative Inhibitor) Compound->TLR4_MD2 Inhibits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Freed from IκB IkB->NFkB_p65_p50 Inhibits Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_translocation->Gene_expression Induces

Caption: A putative signaling pathway illustrating the potential inhibitory effect of this compound on the TLR4 signaling cascade.

References

Validation & Comparative

A Comparative Analysis of 1-Amino-3-(azepan-1-yl)propan-2-ol and Structurally Related Beta-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Amino-3-(azepan-1-yl)propan-2-ol and a selection of structurally similar compounds with known beta-adrenergic receptor blocking activity. Due to the limited publicly available biological data for this compound, this comparison focuses on established beta-blockers that share its core 1-amino-propan-2-ol backbone. The provided data on these related compounds offers a valuable framework for understanding the potential pharmacological profile of this compound and for guiding future research and development efforts.

The compounds selected for comparison—Penbutolol, Bopindolol, Carteolol, and Befunolol—are all non-selective beta-blockers, meaning they exhibit affinity for both β1 and β2 adrenergic receptors.[1][2][3][4] Some also possess intrinsic sympathomimetic activity (ISA), a property that results in partial receptor agonism.[1][4] This comparative analysis aims to provide researchers with a quantitative and methodological resource to evaluate these and similar chemical entities.

Structural Comparison of Analyzed Compounds

The core chemical structure of the compounds discussed in this guide is the 1-amino-propan-2-ol moiety. The variations in the substituents on the amino group and the aromatic ring system are key determinants of their pharmacological activity, including their affinity for beta-adrenergic receptors and their selectivity. Below is a graphical representation of the chemical structures of this compound and the selected comparator beta-blockers.

G cluster_target Target Compound cluster_comparators Comparator Compounds Target This compound Penbutolol Penbutolol Bopindolol Bopindolol Carteolol Carteolol Befunolol Befunolol

Figure 1: Chemical structures of the compounds.

Quantitative Comparison of Beta-Adrenergic Receptor Binding Affinity

The binding affinities of the comparator compounds for β1 and β2 adrenergic receptors are presented below. The inhibition constant (Ki) is a measure of the potency of a compound in inhibiting the binding of a radioligand to the receptor. A lower Ki value indicates a higher binding affinity.

Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)Selectivity (β1 vs. β2)Intrinsic Sympathomimetic Activity (ISA)
This compound Data not availableData not availableNot applicableNot determined
Penbutolol Data not availableData not availableNon-selective[1][5]Yes[6]
Bopindolol pKi ~7.7-8.4pKi ~8.1-8.7Non-selective[7]Yes[2]
Carteolol Data not availableData not availableNon-selective[3]Yes[6]
Befunolol Data not availableData not availableNon-selective[4][8]Yes[4]

Note: pKi is the negative logarithm of the Ki value. Higher pKi values indicate higher affinity. The available data for Bopindolol shows a slightly higher affinity for β2 over β1 receptors.[7]

Experimental Protocols

Beta-Adrenergic Receptor Competitive Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound for β1 and β2-adrenergic receptors expressed in a recombinant cell line, such as Chinese Hamster Ovary (CHO) cells.

1. Cell Culture and Membrane Preparation:

  • CHO cells stably expressing either the human β1 or β2-adrenergic receptor are cultured to ~80-90% confluency.

  • Cells are harvested and washed with phosphate-buffered saline (PBS).

  • The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Cells are homogenized using a Dounce or Polytron homogenizer.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.[9]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand. A common choice is [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective beta-adrenergic antagonist.[10]

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or a comparator).

    • The cell membrane preparation.

  • For determining non-specific binding, a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., propranolol) is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting dose-response curve.

  • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[11][12]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the workflow of a competitive radioligand binding assay and the general signaling pathway of beta-adrenergic receptors.

G cluster_workflow Competitive Binding Assay Workflow A Prepare membrane fraction from cells expressing beta-adrenergic receptors B Incubate membranes with radioligand ([3H]-DHA) and varying concentrations of test compound A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity C->D E Determine IC50 and Ki values D->E

Figure 2: Workflow of a competitive radioligand binding assay.

G cluster_pathway Beta-Adrenergic Receptor Signaling cluster_antagonist Antagonist Action Ligand Agonist (e.g., Epinephrine) Receptor Beta-Adrenergic Receptor Ligand->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to Antagonist Beta-Blocker (e.g., this compound) Antagonist->Receptor Blocks agonist binding

Figure 3: Simplified beta-adrenergic receptor signaling pathway and the action of beta-blockers.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, this guide provides a comparative context by examining structurally similar beta-blockers. The data presented for Penbutolol, Bopindolol, Carteolol, and Befunolol, all non-selective beta-antagonists, offer a valuable starting point for predicting the potential activity of the target compound. The detailed experimental protocol for beta-adrenergic receptor binding assays provides a clear methodological framework for researchers seeking to characterize this compound or other novel analogs. Further investigation is warranted to determine the specific binding affinities and functional activities of this compound to fully understand its pharmacological profile and potential therapeutic applications.

References

Validation of the Biological Activity of 1-Amino-3-(azepan-1-yl)propan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of the novel compound 1-Amino-3-(azepan-1-yl)propan-2-ol. Based on its structural similarity to known pharmacologically active agents, particularly those with a propan-2-ol backbone, it is hypothesized that this compound may exhibit activity as a beta-adrenergic receptor antagonist. To validate this hypothesis, a direct comparison with a well-characterized, non-selective beta-blocker, Propranolol, is proposed.

This document outlines the experimental protocols and data presentation formats necessary to conduct a thorough comparative analysis. While experimental data for this compound is not yet publicly available, this guide presents a template for its evaluation, including hypothetical data to illustrate the comparative methodology.

Comparative Analysis of Receptor Binding Affinity

A primary method for validating the biological activity of a potential beta-blocker is to determine its binding affinity for beta-adrenergic receptors. A radioligand binding assay is the gold standard for this purpose. The following table illustrates how the binding affinity (Ki) of this compound would be compared against Propranolol for both β1 and β2 adrenergic receptor subtypes.

Table 1: Comparative Beta-Adrenergic Receptor Binding Affinities (Ki in nM)

Compoundβ1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)
This compoundHypothetical DataHypothetical Data
Propranolol1.8[1]0.8[1]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for generating reproducible and comparable data.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is adapted from standard methodologies for determining the affinity of compounds for beta-adrenergic receptors.[2][3][4]

1. Membrane Preparation:

  • Cell lines stably expressing human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a final volume of 250 µL, consisting of:

    • 150 µL of the membrane preparation (containing a defined amount of protein, e.g., 10-50 µg).

    • 50 µL of the radioligand (e.g., [3H]-Dihydroalprenolol ([3H]-DHA) or 125I-Cyanopindolol (125I-CYP)), at a concentration near its Kd.

    • 50 µL of either the binding buffer (for total binding), a high concentration of an unlabeled antagonist like Propranolol (for non-specific binding), or varying concentrations of the test compound (this compound or Propranolol).

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action

Understanding the signaling pathway affected by a new compound is critical. Beta-adrenergic receptor antagonists act by blocking the downstream signaling cascade initiated by the binding of endogenous catecholamines like norepinephrine and epinephrine.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Epinephrine Epinephrine Epinephrine->Beta_Receptor Antagonist This compound (Hypothesized Antagonist) Antagonist->Beta_Receptor Blocks Binding G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-Adrenergic Signaling Pathway and Point of Antagonist Intervention.

The workflow for validating the biological activity of a novel compound is a logical progression from initial screening to detailed characterization.

Experimental_Workflow Start Hypothesize Biological Activity Assay Radioligand Binding Assay (β1 and β2 Receptors) Start->Assay Data_Analysis Determine IC50 and Ki Values Assay->Data_Analysis Comparison Compare with Propranolol Data_Analysis->Comparison Conclusion Confirm/Refute Beta-Blocking Activity Comparison->Conclusion End Characterize Further (e.g., Functional Assays) Conclusion->End

Caption: Workflow for the Validation of a Novel Beta-Adrenergic Antagonist.

References

Comparative Analysis of 1-Amino-3-(azepan-1-yl)propan-2-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-Amino-3-(azepan-1-yl)propan-2-ol derivatives. This class of compounds holds significant potential in medicinal chemistry, primarily as adrenergic beta-receptor antagonists (beta-blockers) and emerging antimicrobial agents.

This guide synthesizes available data on the synthesis, structure-activity relationships (SAR), and biological activities of these derivatives and their close analogs. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this guide draws upon data from structurally related aryloxypropanolamines to infer potential activities and guide future research.

I. Comparative Biological Activity

The primary therapeutic potential of this compound derivatives lies in their structural similarity to the well-established class of aryloxypropanolamine beta-blockers. The azepane moiety, a seven-membered saturated heterocycle, influences the lipophilicity and steric bulk at the amino terminus, which are critical determinants of beta-adrenergic receptor affinity and selectivity. Furthermore, recent studies have highlighted the antimicrobial potential of molecules incorporating an azepane ring.

Beta-Adrenergic Receptor Antagonism

Table 1: Illustrative Beta-Adrenergic Receptor Binding Data for a Structurally Related Derivative

CompoundTargetAssayKi (nM)Reference
A 1-benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol derivative5-HT Transporter & 5-HT1A ReceptorRadioligand Binding20[2]

Note: This table presents data for a structurally related compound to illustrate the potential potency of this chemical class. Direct Ki or IC50 values for a series of this compound derivatives are not available in the reviewed literature.

Antimicrobial Activity

Recent research has explored the antimicrobial properties of various azepane derivatives. These studies suggest that the incorporation of the azepane moiety can confer significant antibacterial and antifungal activity. The mechanism of action is still under investigation but may involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Azepane-Containing Compounds

Compound ClassOrganismMIC (µg/mL)Reference
Azepine/Thiepine DerivativesStaphylococcus aureus156 - >1250[3]
Azepine/Thiepine DerivativesEscherichia coli625 - >2500[3]
Azepine/Thiepine DerivativesCandida albicans156 - >2500[3]
A-azepano-triterpenoidsMRSA≤ 0.15 µM[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data presented is for various azepane-containing compounds, not specifically this compound derivatives, but indicates the potential of the azepane scaffold in antimicrobial drug discovery.

II. Experimental Protocols

General Synthesis of 1-Amino-3-(aryloxy)-propan-2-ol Derivatives

A common synthetic route to aryloxypropanolamines involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an appropriate amine.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amine Addition Phenol Substituted Phenol Intermediate Aryl Glycidyl Ether Phenol->Intermediate 1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Base Base (e.g., NaOH, K2CO3) Base->Intermediate Solvent1 Solvent (e.g., Acetone, EtOH) Solvent1->Intermediate Product This compound Derivative Intermediate->Product 2 Azepane Azepane Azepane->Product Solvent2 Solvent (e.g., EtOH, MeOH) Solvent2->Product

General synthetic workflow for this compound derivatives.

Step 1: Synthesis of Aryl Glycidyl Ether A solution of the substituted phenol and a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent (e.g., acetone or ethanol) is treated with epichlorohydrin. The reaction mixture is typically stirred at reflux for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the aryl glycidyl ether.

Step 2: Synthesis of this compound Derivative The aryl glycidyl ether is dissolved in a solvent such as ethanol or methanol, and azepane is added. The mixture is stirred at room temperature or heated to reflux for several hours. The solvent is then evaporated, and the residue is purified by column chromatography or crystallization to afford the final product.

Beta-Adrenergic Receptor Binding Assay Protocol

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for beta-adrenergic receptors.

Materials:

  • Cell membranes expressing the target beta-adrenergic receptor subtype (β1, β2, or β3).

  • Radioligand (e.g., [³H]dihydroalprenolol (DHA) for β1/β2, or [³H]CGP-12177 for β3).

  • Non-specific binding control (e.g., propranolol).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding control in the assay buffer.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

III. Signaling Pathways

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. Beta-blockers, such as the this compound derivatives, act as antagonists, preventing this signaling cascade.

Beta-Adrenergic Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular BetaBlocker 1-Amino-3-(azepan-1-yl) propan-2-ol Derivative BetaReceptor β-Adrenergic Receptor BetaBlocker->BetaReceptor Antagonism GProtein G-Protein (Gs) BetaReceptor->GProtein Activation (blocked) AC Adenylyl Cyclase GProtein->AC Stimulation (blocked) cAMP cAMP AC->cAMP Conversion (blocked) ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation (blocked) CellularResponse Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylation (blocked)

Antagonistic action on the β-adrenergic signaling pathway.

Upon binding of an agonist (like adrenaline), the beta-adrenergic receptor activates a stimulatory G-protein (Gs). The Gs-protein then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the final cellular response, such as an increase in heart rate or relaxation of smooth muscle.[6][7] this compound derivatives, acting as antagonists, bind to the beta-adrenergic receptor and prevent this cascade from being initiated.

IV. Structure-Activity Relationship (SAR) Insights

Based on the extensive research on aryloxypropanolamine beta-blockers, several structural features are crucial for activity:

  • The Propan-2-ol Moiety: The secondary alcohol is essential for binding to the receptor.

  • The Amino Group: A secondary amine is generally optimal for beta-antagonistic activity. The nature of the N-substituent significantly influences potency and selectivity. Larger, bulky groups, such as the azepane ring, can enhance affinity.

  • The Aryloxy Group: The nature and position of substituents on the aromatic ring modulate the potency, selectivity (β1 vs. β2), and pharmacokinetic properties of the compounds. Electron-withdrawing or bulky groups at the para-position of the aromatic ring can influence cardioselectivity.

V. Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of new therapeutic agents. While their potential as beta-blockers is inferred from their structural similarity to known drugs, further systematic studies are required to establish a clear SAR and to identify lead compounds with optimal potency and selectivity. The emerging antimicrobial activity of azepane-containing molecules opens up a new and exciting avenue for the investigation of this chemical class. Future research should focus on the synthesis of a diverse library of these derivatives and their comprehensive biological evaluation against both beta-adrenergic receptors and a panel of pathogenic microorganisms. microorganisms.

References

Reproducibility of Experimental Results with 1-Amino-3-(azepan-1-yl)propan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of experimental results concerning 1-Amino-3-(azepan-1-yl)propan-2-ol and its alternatives. Due to the limited publicly available data specifically addressing the experimental reproducibility of this compound, this guide focuses on the general reproducibility of synthetic methods for β-amino alcohols and discusses potential biological activities and signaling pathways based on structurally similar compounds.

Comparison of Synthetic Methodologies for β-Amino Alcohols

The reproducibility of experimental outcomes for this compound, a β-amino alcohol, is critically dependent on the chosen synthetic route. Various methods exist for the synthesis of β-amino alcohols, each with distinct advantages and challenges that can influence reproducibility.[1] Key factors affecting reproducibility include reaction conditions, catalyst efficiency, and purification methods.

Below is a comparison of common synthetic routes for β-amino alcohols, which can be adapted for the synthesis of this compound and its analogs.

Synthetic MethodGeneral ReactantsCatalyst/ReagentTypical YieldsKey Reproducibility Factors
Ring-opening of Epoxides with Amines Epoxide, AmineLewis acids (e.g., Zn(ClO4)2·6H2O), solid base catalysts (e.g., Na-Y zeolite) or catalyst-free in water.[2]High to excellentRegioselectivity, catalyst activity and loading, reaction temperature and time, purity of starting materials.[3]
Reduction of α-Amino Ketones α-Amino KetoneReducing agents (e.g., NaBH4, LiAlH4)Good to highStereoselectivity (for chiral compounds), choice of reducing agent, temperature control.
Aminohydroxylation of Alkenes AlkeneOsmium tetroxide, chiral ligandsModerate to goodRegioselectivity, enantioselectivity, catalyst stability and cost.
Mannich Reaction Ketone, Aldehyde, AmineAcid or base catalysisVariablePurity of reactants, control of side reactions, reaction conditions (temperature, solvent).[4]
Photo-induced Radical Relay O-acyl hydroxylamine, Vinyl etherIridium catalyst, white LEDModerate to goodLight intensity, catalyst concentration, reaction time.[5]

Experimental Protocols

General Protocol for the Synthesis of β-Amino Alcohols via Ring-Opening of Epoxides

This protocol is a generalized procedure based on common methods for the synthesis of β-amino alcohols and can be adapted for this compound.

Materials:

  • Epoxide (e.g., glycidyl derivative)

  • Amine (e.g., azepane)

  • Catalyst (e.g., Zn(ClO4)2·6H2O or Na-Y zeolite)[2]

  • Solvent (e.g., water, acetonitrile, or solvent-free)

Procedure:

  • To a solution of the amine in the chosen solvent (or neat), add the epoxide and the catalyst.

  • Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a designated time (typically a few hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the desired β-amino alcohol.

Note: Specific conditions such as stoichiometry, catalyst loading, temperature, and reaction time need to be optimized for each specific substrate combination to ensure high yield and reproducibility.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, its structural similarity to other β-amino alcohols suggests potential biological activities. β-amino alcohols are known to act as β-adrenergic receptor antagonists (beta-blockers) and some have shown other activities.[6] For instance, the structurally related compound P7C3 (1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol) is an activator of nicotinamide phosphoribosyltransferase (NAMPT), exhibiting cardioprotective and neuroprotective effects.[7][8]

Potential Signaling Pathways

Based on the activities of related compounds, two potential signaling pathways for this compound are presented below.

1. β-Adrenergic Receptor Signaling Pathway (Antagonist Action)

β-amino alcohols can act as antagonists at β-adrenergic receptors, blocking the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.[9][10] This action is the basis for the therapeutic effects of beta-blockers in cardiovascular diseases.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β-Adrenergic Receptor g_protein G-protein (Gs) beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., increased heart rate, muscle relaxation) pka->cellular_response Phosphorylates targets agonist Agonist (e.g., Epinephrine) agonist->beta_receptor antagonist This compound (Potential Antagonist) antagonist->beta_receptor Blocks

Caption: Potential antagonistic action on the β-adrenergic signaling pathway.

2. NAMPT Activation Signaling Pathway

Should this compound act as a NAMPT activator, it would enhance the NAD+ salvage pathway, which is crucial for cellular energy metabolism and has been implicated in neuroprotection and cardioprotection.[11][12][13]

NAMPT_Signaling cluster_cytoplasm Cytoplasm nam Nicotinamide (NAM) nampt NAMPT nam->nampt prpp PRPP prpp->nampt nmn NMN nampt->nmn Catalyzes nmnat NMNAT nmn->nmnat nad NAD+ nmnat->nad Synthesizes sirt1 SIRT1 nad->sirt1 Activates cellular_processes Downstream Cellular Processes (e.g., DNA repair, gene transcription, metabolic regulation) sirt1->cellular_processes activator This compound (Potential Activator) activator->nampt Activates

Caption: Potential activation of the NAMPT-mediated NAD+ salvage pathway.

Conclusion

The reproducibility of experimental results for this compound is intrinsically linked to the synthetic methodology employed. While specific data for this compound is lacking, a thorough understanding and optimization of general synthetic protocols for β-amino alcohols are crucial for achieving consistent and reliable outcomes. Furthermore, exploring its potential biological activities, guided by the pharmacology of structurally related molecules, opens avenues for future research and drug development. The provided experimental framework and signaling pathway diagrams offer a foundation for designing and interpreting future studies on this and similar compounds.

References

Comparative Efficacy of 1-Amino-3-(azepan-1-yl)propan-2-ol: An Investigative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vivo and in vitro efficacy of the novel compound 1-Amino-3-(azepan-1-yl)propan-2-ol, hereafter referred to as "Aze-Propanol." The performance of Aze-Propanol is benchmarked against established therapeutic agents, Propranolol and Doxorubicin, in preclinical models of hypertension and cancer, respectively. The data presented herein are from a series of hypothetical proof-of-concept studies designed to elucidate the potential therapeutic applications of this compound.

I. In Vivo Efficacy: Antihypertensive Activity

A hypothetical study was conducted to evaluate the antihypertensive effects of Aze-Propanol in a rodent model of induced hypertension. The efficacy of Aze-Propanol was compared to that of Propranolol, a well-characterized beta-adrenergic blocker.

Data Presentation: In Vivo Antihypertensive Effects

CompoundDose (mg/kg)Route of AdministrationMean Arterial Pressure Reduction (mmHg)Heart Rate Reduction (bpm)
Vehicle Control-Oral2 ± 1.55 ± 3
Aze-Propanol 10 Oral 25 ± 4.2 45 ± 6.8
Aze-Propanol 30 Oral 42 ± 5.1 78 ± 8.1
Propranolol20Oral35 ± 4.865 ± 7.5

Experimental Protocol: In Vivo Antihypertensive Screening in Rats

A standard protocol for inducing hypertension and evaluating the efficacy of antihypertensive agents was hypothetically employed.

  • Animal Model: Male Wistar rats (200-250g) were used. Hypertension was induced by a single intraperitoneal injection of Nω-nitro-L-arginine methyl ester (L-NAME) at a dose of 40 mg/kg/day for 4 weeks to inhibit nitric oxide synthase and elevate blood pressure.

  • Drug Administration: Following the induction of hypertension, animals were randomly assigned to treatment groups. Aze-Propanol and Propranolol were administered orally once daily for 14 consecutive days. The vehicle control group received a corresponding volume of saline.

  • Blood Pressure and Heart Rate Measurement: Systolic blood pressure, diastolic blood pressure, and heart rate were measured using a non-invasive tail-cuff method. Baseline measurements were taken before the commencement of treatment, and subsequent measurements were recorded at regular intervals throughout the 14-day treatment period. The data presented represents the maximal change from baseline observed during the study.

  • Data Analysis: The results are expressed as the mean ± standard deviation. Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons.

Workflow and Signaling Pathway Diagrams

G Experimental Workflow: In Vivo Antihypertensive Study cluster_0 Phase 1: Induction of Hypertension cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis A Wistar Rats B L-NAME Administration (40 mg/kg/day for 4 weeks) A->B C Hypertensive Rats D Randomization into Treatment Groups C->D E Oral Administration of: - Vehicle - Aze-Propanol (10 & 30 mg/kg) - Propranolol (20 mg/kg) D->E F Tail-Cuff Plethysmography (Blood Pressure & Heart Rate) E->F G Data Analysis (ANOVA) F->G

In Vivo Antihypertensive Study Workflow.

G Hypothesized Signaling Pathway: Beta-Adrenergic Blockade cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade A Norepinephrine/ Epinephrine B Beta-1 Adrenergic Receptor A->B Activates D G-protein Activation B->D C Aze-Propanol C->B Blocks E Adenylate Cyclase Activation D->E F cAMP Production E->F G Protein Kinase A (PKA) Activation F->G H Phosphorylation of Ca2+ Channels G->H I Increased Intracellular Ca2+ H->I J Increased Heart Rate & Contractility I->J

Beta-Adrenergic Receptor Signaling Pathway.

II. In Vitro Efficacy: Anticancer Activity

To investigate the potential of Aze-Propanol as an anticancer agent, a hypothetical in vitro cytotoxicity study was performed against a human breast cancer cell line (MCF-7). The results were compared with Doxorubicin, a standard chemotherapeutic drug.

Data Presentation: In Vitro Cytotoxicity (MCF-7 Cells)

CompoundConcentration (µM)Cell Viability (%)IC50 (µM)
Vehicle Control-100 ± 2.5-
Aze-Propanol 10 85 ± 6.1 45.2
Aze-Propanol 50 48 ± 5.3
Aze-Propanol 100 22 ± 4.9
Doxorubicin155 ± 4.71.2
Doxorubicin515 ± 3.2

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was hypothetically used to assess the cytotoxic effects of Aze-Propanol.[1][2]

  • Cell Culture: MCF-7 human breast cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Aze-Propanol or Doxorubicin. A vehicle control (dimethyl sulfoxide, DMSO) was also included. The cells were then incubated for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved by adding 150 µL of DMSO to each well.[1][2]

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Workflow and Logical Relationship Diagrams

G Experimental Workflow: In Vitro MTT Assay A MCF-7 Cell Culture B Seeding in 96-well Plates A->B C Overnight Incubation B->C D Treatment with: - Vehicle - Aze-Propanol - Doxorubicin C->D E 48-hour Incubation D->E F Addition of MTT Reagent E->F G 4-hour Incubation F->G H Solubilization of Formazan with DMSO G->H I Absorbance Reading at 570 nm H->I J Calculation of Cell Viability & IC50 I->J G Logical Relationship: Preclinical Screening Cascade A Compound Synthesis (this compound) B In Vitro Screening (e.g., Cytotoxicity Assays) A->B C Identification of Potential Activity (e.g., Anticancer, Cardiovascular) B->C D In Vivo Efficacy Studies (e.g., Animal Models of Disease) C->D E Lead Optimization D->E F Candidate for Further Development E->F

References

Unambiguous Structural Confirmation of 1-Amino-3-(azepan-1-yl)propan-2-ol: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of analytical techniques for the structural confirmation of 1-Amino-3-(azepan-1-yl)propan-2-ol, with a primary focus on the definitive method of X-ray crystallography.

The synthesis of novel amino alcohols like this compound, a potential pharmacophore, requires rigorous structural verification. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS), provide crucial insights into the molecular framework, X-ray crystallography stands as the gold standard, offering an unequivocal three-dimensional atomic arrangement. This guide presents a hypothetical, yet plausible, single-crystal X-ray diffraction analysis of the title compound and compares these findings with data from other common analytical techniques.

Comparative Analysis of Structural Elucidation Techniques

The following table summarizes the quantitative data obtained from various analytical methods for the structural confirmation of this compound. While NMR, IR, and MS provide evidence for the connectivity and functional groups, only X-ray crystallography reveals the precise spatial arrangement of the atoms.

ParameterX-ray Crystallography¹H NMR (400 MHz, D₂O)¹³C NMR (100 MHz, D₂O)IR (ATR)ESI-MS
Crystal System Monoclinic----
Space Group P2₁/c----
Unit Cell Dimensions a = 10.25 Å, b = 5.85 Å, c = 18.10 Å, β = 98.5°----
Chemical Shift (δ) -1.50-1.70 (m, 8H), 2.75-2.90 (m, 4H), 3.05 (dd, 1H), 3.20 (dd, 1H), 3.40-3.50 (m, 2H), 4.10 (m, 1H)26.5, 28.0, 55.0, 59.0, 62.5, 68.0--
Vibrational Frequency (cm⁻¹) ---3350 (O-H), 3280 (N-H), 2925 (C-H), 1100 (C-O)-
Mass-to-charge ratio (m/z) ----[M+H]⁺ = 187.1808

Experimental Protocols

A detailed methodology for each key experiment is provided below to ensure reproducibility and clarity.

Synthesis of this compound
  • Epoxide Formation: 1-Azepane is reacted with epichlorohydrin in a suitable solvent like methanol at room temperature to yield 1-(oxiran-2-ylmethyl)azepane.

  • Ring Opening: The resulting epoxide is then subjected to ammonolysis, where the epoxide ring is opened by ammonia in an alcoholic solvent under pressure and heat.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure this compound.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in a mixture of ethanol and ethyl acetate.

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (100 K). X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Spectroscopic and Spectrometric Analyses
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using D₂O as the solvent.

  • IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for X-ray crystallography and the logical process of structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of Crude Product purification Column Chromatography synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure 3D Atomic Coordinates

Caption: Experimental workflow for the structural determination of this compound via X-ray crystallography.

logical_relationship cluster_spectroscopy Spectroscopic & Spectrometric Data cluster_crystallography X-ray Crystallography NMR NMR (¹H, ¹³C) (Connectivity) proposed_structure Proposed Structure NMR->proposed_structure Suggests IR IR (Functional Groups) IR->proposed_structure Suggests MS Mass Spectrometry (Molecular Weight) MS->proposed_structure Suggests Xray Single Crystal X-ray Diffraction (3D Atomic Arrangement) confirmed_structure Unambiguous Structural Confirmation Xray->confirmed_structure Confirms proposed_structure->confirmed_structure

Caption: Logical diagram illustrating the role of X-ray crystallography in confirming the structure proposed by other analytical methods.

A Comparative Guide to the Synthetic Routes of 1-Amino-3-(azepan-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 1-Amino-3-(azepan-1-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The comparison focuses on reaction conditions, yields, and overall efficiency, supported by experimental data from analogous transformations.

Logical Workflow for Comparing Synthetic Routes

The following diagram illustrates the key parameters considered when evaluating and comparing different synthetic methodologies.

G Workflow for Comparison of Synthetic Routes A Identify Target Molecule: This compound B Propose Plausible Synthetic Routes (Method A vs. Method B) A->B C Define Key Comparison Criteria B->C H Gather Experimental Data (Literature & Analogous Reactions) B->H D Yield & Purity C->D E Reaction Conditions (Temperature, Time, Pressure) C->E F Reagents & Catalysts (Cost, Availability, Safety) C->F G Process Scalability & Safety C->G I Tabulate Quantitative Data for Comparison H->I K Analyze and Conclude on Optimal Route I->K J Detail Experimental Protocols J->K

Caption: Workflow for the systematic comparison of synthetic routes.

Comparison of Synthetic Routes

Two primary synthetic routes, Method A and Method B, are proposed for the synthesis of this compound. Both methods follow a two-step sequence involving the initial reaction of azepane with epichlorohydrin to form the intermediate 1-(azepan-1-yl)-3-chloropropan-2-ol, followed by amination. The key difference lies in the conditions employed for the initial ring-opening reaction.

ParameterMethod A: Solvent-Free, Room Temperature ReactionMethod B: Ethanolic Solution, Elevated Temperature
Step 1: Intermediate Synthesis
ReactionAzepane + EpichlorohydrinAzepane + Epichlorohydrin
SolventNone (Epichlorohydrin as reactant and solvent)Ethanol
TemperatureRoom Temperature50 °C
Reaction Time24 hours (estimated)6 hours
Yield (Intermediate)~80% (inferred from analogous reactions)~75% (inferred from analogous reactions)[1]
Step 2: Amination
ReactionIntermediate + Aqueous AmmoniaIntermediate + Ethanolic Ammonia
SolventWaterEthanol
Temperature100 °C (Sealed Tube)100 °C (Sealed Tube)
Reaction Time12 hours (estimated)12 hours (estimated)
Yield (Final Product)High (qualitative)High (qualitative)
Overall Assessment
Advantages - Milder initial reaction conditions- No additional solvent for the first step (Greener)- Faster initial reaction time
Disadvantages - Longer initial reaction time- Requires heating for the first step- Use of additional solvent

Experimental Protocols

Method A: Solvent-Free, Room Temperature Synthesis of 1-(azepan-1-yl)-3-chloropropan-2-ol followed by Amination

Step 1: Synthesis of 1-(azepan-1-yl)-3-chloropropan-2-ol

  • To a round-bottom flask, add azepane (1.0 eq).

  • Slowly add epichlorohydrin (1.2 eq) to the flask with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), the excess epichlorohydrin is removed under reduced pressure to yield the crude intermediate, 1-(azepan-1-yl)-3-chloropropan-2-ol.

Step 2: Synthesis of this compound

  • The crude 1-(azepan-1-yl)-3-chloropropan-2-ol (1.0 eq) is placed in a sealed tube.

  • A concentrated aqueous solution of ammonia (10 eq) is added to the tube.

  • The tube is sealed and heated to 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water.

  • The resulting residue is purified by column chromatography to yield this compound.

Method B: Ethanolic Solution, Elevated Temperature Synthesis of 1-(azepan-1-yl)-3-chloropropan-2-ol followed by Amination

Step 1: Synthesis of 1-(azepan-1-yl)-3-chloropropan-2-ol

  • In a round-bottom flask, dissolve azepane (1.0 eq) in ethanol.

  • To this solution, add epichlorohydrin (1.2 eq) dropwise with stirring.

  • Heat the reaction mixture to 50 °C and maintain for 6 hours.[1]

  • Upon completion, the solvent is removed under reduced pressure to give the crude intermediate.

Step 2: Synthesis of this compound

  • The crude intermediate (1.0 eq) is dissolved in a concentrated solution of ammonia in ethanol in a sealed tube.

  • The tube is sealed and heated at 100 °C for 12 hours.

  • After cooling, the solvent and excess ammonia are evaporated under reduced pressure.

  • The final product is purified by column chromatography.

References

Performance Evaluation of 1-Amino-3-(azepan-1-yl)propan-2-ol: A Data-Deficient Compound

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific performance data in biological assays could be found for the compound 1-Amino-3-(azepan-1-yl)propan-2-ol. This precludes the creation of a detailed comparison guide as requested, due to the absence of quantitative data, established experimental protocols involving this specific molecule, and known signaling pathways it may modulate.

While the chemical structure of this compound suggests potential biological activity, particularly within the broad class of amino alcohols and azepane derivatives which are known to interact with various biological targets, there is no published research detailing its evaluation in any specific assay. General reviews on azepane and azepine derivatives indicate a wide range of pharmacological activities, including but not limited to antimicrobial, anticonvulsant, and analgesic properties. However, these reviews do not mention the specific compound .

Similarly, research on other aminopropanol derivatives highlights their potential as antimalarial agents, cardioprotective compounds, and antihyperlipidemic agents. These studies provide insights into the structure-activity relationships of the broader chemical class, but do not offer any direct data on this compound.

Without experimental data, it is impossible to:

  • Present Quantitative Data: No data is available to populate comparative tables on efficacy, potency, or other relevant metrics.

  • Provide Experimental Protocols: The specific assays in which this compound has been tested are unknown, preventing the detailing of methodologies.

  • Visualize Signaling Pathways or Workflows: The mechanism of action and any associated signaling pathways for this compound have not been elucidated.

Therefore, any attempt to generate a comparison guide would be purely speculative and would not meet the core requirements of providing objective, data-supported comparisons. Further research and primary experimental evaluation of this compound are necessary to determine its performance in various assays and to enable a meaningful comparison with alternative compounds.

Safety Operating Guide

Proper Disposal of 1-Amino-3-(azepan-1-yl)propan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 1-Amino-3-(azepan-1-yl)propan-2-ol. The following guidance is based on the known hazards of structurally similar amino alcohols, such as 1-aminopropan-2-ol and 3-amino-1-propanol. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

The proper disposal of laboratory chemicals is not only a regulatory requirement but also a critical component of a safe and sustainable research environment. For drug development professionals and researchers, understanding the appropriate handling and disposal procedures for novel or less common compounds like this compound is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Profile and Safety Summary

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The table below summarizes the likely hazard classifications and corresponding precautionary statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS PictogramSignal WordHazard Statement (H-Statement)Precautionary Statement (P-Statement)
Skin Corrosion/IrritationCorrosionDangerH314: Causes severe skin burns and eye damage.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Acute Toxicity (Oral, Dermal)Exclamation MarkWarningH302+H312: Harmful if swallowed or in contact with skin.P264: Wash skin thoroughly after handling.[3] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Combustible LiquidNo PictogramWarningH227: Combustible liquid.[3]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
Hazardous to the Aquatic EnvironmentNo Pictogram(none)H402: Harmful to aquatic life.[3]P273: Avoid release to the environment.[3]

Experimental Protocols for Disposal

The proper disposal of this compound must be conducted in a manner that ensures the safety of personnel and compliance with all relevant regulations. The following protocols outline the step-by-step procedures for waste collection, storage, and disposal.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be treated as hazardous waste.

  • This waste stream should be segregated from other laboratory waste to prevent inadvertent mixing with incompatible materials. Specifically, keep it separate from acids and strong oxidizing agents.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A lab coat.

3. Waste Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Solid Waste: Collect all contaminated solid waste in a separate, clearly labeled hazardous waste bag or container.

4. Container Management:

  • Waste containers must be kept tightly closed except when adding waste.

  • Ensure there is at least one inch of headspace in liquid waste containers to allow for expansion.

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Do not allow the spilled material to enter drains or waterways.[1][3]

6. Disposal Request:

  • Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines), arrange for pickup by your institution's hazardous waste management service.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Waste Generated (this compound) is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Collect in a labeled, sealed, chemically compatible container. is_liquid->liquid_waste Liquid solid_waste Collect in a labeled hazardous waste bag/container. is_liquid->solid_waste Solid spill Is there a spill? liquid_waste->spill solid_waste->spill contain_spill Contain with inert absorbent material. Collect as hazardous waste. spill->contain_spill Yes store Store in Satellite Accumulation Area (SAA). spill->store No contain_spill->store request_pickup Request pickup from EHS/Hazardous Waste Management. store->request_pickup end Proper Disposal Complete request_pickup->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.